Rhodojaponin V
Description
Properties
CAS No. |
37720-86-8 |
|---|---|
Molecular Formula |
C22H34O7 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-16-11-6-7-12-20(5,26)15-14-17(29-14)18(2,3)22(15,27)13(24)8-21(12,16)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1 |
InChI Key |
OHDPFRGZBUACTR-JOIIKWRGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)[C@H]5[C@@H](C4(C)C)O5)O)O)C[C@@]2(C)O |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Rhodojaponin V: A Technical Guide for Researchers
Introduction
Rhodojaponin V is a member of the grayanane family of diterpenoids, a class of natural products characterized by a unique 5/7/6/5 tetracyclic carbon skeleton.[1] These compounds are exclusively found within the plant kingdom in species belonging to the Ericaceae (heath or heather) family.[1] Grayanane diterpenoids, including this compound and its structural analogs, are of significant interest to the scientific community due to their diverse and potent biological activities, which include analgesic, anti-inflammatory, and protein tyrosine phosphatase 1B (PTP1B) inhibitory properties.[1] This technical guide provides an in-depth overview of the natural sources of this compound, including quantitative data on related compounds, detailed experimental protocols for isolation, and a visualization of its proposed biosynthetic pathway.
Natural Sources of this compound and Related Grayanane Diterpenoids
The primary natural sources of this compound and other grayanane diterpenoids are plants of the genus Rhododendron. While research specifically quantifying this compound is limited, extensive studies on closely related and co-occurring compounds, such as Rhodojaponin II, III, and VI, point to Rhododendron molle (Chinese azalea) as a principal source.[2] Other species within the Rhododendron genus, such as Rhododendron micranthum and Rhododendron auriculatum, have also been identified as sources of various grayanane diterpenoids.[3][4][5] The flowers and leaves of these plants are the primary tissues from which these compounds are extracted.[2][6]
Quantitative Analysis of Rhodojaponins in Rhododendron molle
| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Concentration (% of Extract) | Reference |
| Rhodojaponin II | Rhododendron molle | Flowers | Ultrasonic extraction with 75% ethanol | HPLC-ELSD | 1.038% | [2] |
| Rhodojaponin III | Rhododendron molle | Flowers | Ultrasonic extraction with 75% ethanol | HPLC-ELSD | 0.866% | [2] |
Experimental Protocol: Extraction and Isolation of Grayanane Diterpenoids
The following is a representative experimental protocol for the extraction and isolation of grayanane diterpenoids, including rhodojaponins, from Rhododendron species. This protocol is a composite of methodologies described in the literature for the isolation of related compounds.[6]
4.1 Plant Material and Extraction
-
Plant Material: Air-dried and powdered flowers of Rhododendron molle are used as the starting material.
-
Extraction: The powdered plant material is extracted with 95% ethanol under reflux conditions. The extraction is typically repeated three times to ensure maximum yield. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
4.2 Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
Column Chromatography (Macroporous Resin): The ethyl acetate fraction, which is typically rich in grayanane diterpenoids, is subjected to column chromatography on a macroporous resin (e.g., D101). Elution is performed with a gradient of ethanol in water.
4.3 Isolation and Purification
-
Silica Gel Column Chromatography: Fractions from the macroporous resin column are further separated by silica gel column chromatography using a gradient elution system, often a mixture of chloroform and methanol.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification of individual compounds is typically accomplished by preparative or semi-preparative RP-HPLC.
Biosynthesis of Grayanane Diterpenoids
Grayanane diterpenoids are biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of enzymatic cyclizations and rearrangements to form the characteristic 5/7/6/5 tetracyclic core.
Conclusion
This compound, a complex and bioactive grayanane diterpenoid, originates from plants of the Ericaceae family, with Rhododendron species being the most prominent sources. While specific quantitative data for this compound remains an area for further investigation, the analysis of co-occurring rhodojaponins in Rhododendron molle provides a valuable benchmark. The isolation of these compounds requires a multi-step process of extraction, fractionation, and chromatographic purification. The elucidation of the biosynthetic pathway of grayanane diterpenoids offers a foundation for future synthetic biology and metabolic engineering efforts aimed at producing these valuable compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources and procurement of this compound and its congeners.
References
- 1. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Grayanane and leucothane diterpenoids from the leaves of Rhododendron micranthum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grayanane Diterpenoid Glucosides from the Leaves of Rhododendron micranthum and Their Bioactivities Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Biological Activity of Rhodojaponin V: A Predictive Technical Guide Based on Grayanane Diterpenoid Analogs
Disclaimer: Publicly available research specifically detailing the biological activity, quantitative data, and mechanisms of action for Rhodojaponin V is extremely limited. This technical guide has been constructed based on comprehensive data from its close structural analogs, Rhodojaponin III and Rhodojaponin VI, which are also grayanane diterpenoids isolated from Rhododendron species. The information presented herein serves as a predictive framework for the potential biological activities of this compound, intended to guide future research and drug development efforts. All data, protocols, and pathways should be considered representative of this chemical class until validated by direct experimentation on this compound.
Introduction
This compound is a member of the grayanane diterpenoid family, a class of natural products isolated from plants of the Rhododendron genus. These compounds are known for a wide spectrum of biological activities, ranging from potent toxicity at high doses to therapeutic effects like analgesia and anti-inflammatory action at lower concentrations. While this compound itself remains largely uncharacterized, extensive research on its analogs, particularly Rhodojaponin III and Rhodojaponin VI, provides a strong foundation for predicting its pharmacological profile. This guide synthesizes the available data on these related compounds to build a comprehensive overview of the potential bioactivities of this compound for researchers, scientists, and drug development professionals. The primary activities observed for this class of compounds include antinociceptive (pain-relieving), anti-inflammatory, and insecticidal effects.
Potential Antinociceptive and Anti-Inflammatory Activity
Based on studies of its analogs, this compound is predicted to possess significant antinociceptive and anti-inflammatory properties. Research on Rhodojaponin III demonstrates efficacy in various models of nociceptive, inflammatory, and neuropathic pain. The primary mechanisms appear to involve the modulation of ion channels and key inflammatory signaling pathways.
Quantitative Data on Analog Compounds
The following tables summarize the quantitative data for the antinociceptive and anti-inflammatory effects of Rhodojaponin III and VI.
Table 1: Antinociceptive Activity of Rhodojaponin Analogs in Animal Models
| Compound | Test Model | Species | Route | Effective Dose | Endpoint |
| Rhodojaponin III | Acetic Acid Writhing Test | Rodent | Oral | 0.05 - 0.10 mg/kg | Significant inhibition of writhing[1] |
| Rhodojaponin III | Hot Plate Test | Rodent | Oral | 0.20 mg/kg | Reduced latency of nociceptive response[1] |
| Rhodojaponin III | Tail-Immersion Test | Rodent | Oral | 0.20 mg/kg | Reduced latency of nociceptive response[1] |
| Rhodojaponin III | Formalin Test | Rodent | Oral | 0.05 mg/kg | Significant inhibition of pain response[1] |
| Rhodojaponin III | Chronic Constriction Injury (CCI) | Rat | Oral | 0.30 mg/kg | Improved hyperalgesia[1] |
| Rhodojaponin VI | Chronic Constriction Injury (CCI) | Rat | i.p. | ≥ 0.01 mg/kg | Increased paw withdrawal threshold[2] |
| This compound | - | - | - | Data Not Available | - |
Table 2: Mechanistic Quantitative Data for Rhodojaponin Analogs
| Compound | Target/Assay | System | Value |
| Rhodojaponin VI | Voltage-Gated Sodium Channels | - | Mild inhibition (IC50 > 200 µM)[3] |
| Rhodojaponin VI | Cav2.2 Calcium Channel | HEK-293 Cells | Indirectly reduces activity via NSF protein[2] |
| This compound | - | - | Data Not Available |
Signaling Pathways
The anti-inflammatory effects of Rhodojaponin III have been linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammation. Specifically, it has been shown to modulate the TLR4/MyD88/NF-κB pathway.[4] This pathway is critical for the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Figure 1: Predicted inhibition of the TLR4/MyD88/NF-κB pathway by this compound.
Rhodojaponin VI presents an alternative analgesic mechanism by indirectly modulating voltage-gated calcium channels (Cav2.2). It does not block the channel directly but binds to the N-ethylmaleimide-sensitive fusion (NSF) protein, which in turn reduces the trafficking of Cav2.2 channels to the cell membrane, thereby decreasing calcium current intensity and neuronal excitability.[2][5]
Figure 2: Indirect modulation of Cav2.2 channels by Rhodojaponin VI.
Key Experimental Protocols
This protocol assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an irritant.
-
Animals: Male Kunming mice (18-22 g).
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Grouping: Mice are randomly divided into a control group (vehicle), a positive control group (e.g., aspirin), and experimental groups receiving different doses of the test compound (e.g., 0.05, 0.10 mg/kg Rhodojaponin III, orally).[1]
-
Administration: The test compound or vehicle is administered orally.
-
Induction: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally (i.p.).
-
Observation: Immediately after injection, mice are placed in an observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for 15 minutes.
-
Analysis: The percentage of inhibition is calculated using the formula: [(C-T)/C] x 100, where C is the mean number of writhes in the control group and T is the mean number of writhes in the treated group.
This electrophysiological technique is used to measure ion currents across the membrane of a single cell, providing direct evidence of ion channel modulation.
-
Cell Culture: HEK-293 cells stably expressing the ion channel of interest (e.g., Cav2.2) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[2]
-
Preparation: Cells are plated onto glass coverslips for recording. The external solution (bath) contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytoplasm and is pressed against a cell. Suction is applied to form a high-resistance seal ("giga-seal").
-
Whole-Cell Configuration: A further pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV). Depolarizing voltage steps (e.g., to +10 mV for 150 ms) are applied to elicit ion currents through the channels.[6]
-
Drug Application: The test compound (e.g., 30 µM Rhodojaponin VI) is applied to the bath (for extracellular targets) or included in the pipette solution (for intracellular targets).[6]
-
Data Acquisition: Currents are recorded before and after drug application. The amplitude and kinetics of the currents are analyzed to determine the effect of the compound.
Figure 3: General workflow for a whole-cell patch clamp experiment.
Potential Insecticidal Activity
Compounds from Rhododendron molle are historically known for their insecticidal properties. Studies on Rhodojaponin III confirm this activity, suggesting it acts as an antifeedant, stomach poison, contact toxicant, and insect growth inhibitor. Therefore, this compound is likely to exhibit similar activities against various insect pests.
Quantitative Data on an Analog Compound
Table 3: Insecticidal Activity of Rhodojaponin III against Pieris rapae (Imported Cabbage Worm)
| Activity Type | Larval Instar | Metric | Value (mg L⁻¹) | Time Point |
| Antifeedant | 3rd | AFC₅₀ | 1.16 | 24 h |
| Antifeedant | 5th | AFC₅₀ | 15.85 | 24 h |
| Stomach Poison | 3rd | LC₅₀ | 2.84 | 96 h |
| Stomach Poison | 5th | LC₅₀ | 9.53 | 96 h |
| Growth Inhibition | 3rd | IC₅₀ | 1.36 | - |
| Growth Inhibition | 5th | IC₅₀ | 11.28 | - |
| This compound | - | - | Data Not Available | - |
AFC₅₀: Median Antifeedant Concentration; LC₅₀: Median Lethal Concentration; IC₅₀: Median Inhibitory Concentration. Data sourced from PubMed.[7]
Table 4: Contact Toxicity of Rhodojaponin III against Pieris rapae
| Larval Instar | Metric | Value (mg kg⁻¹) | Time Point |
| 3rd | LD₅₀ | 1.18 | 72 h |
| 5th | LD₅₀ | 34.09 | 72 h |
| This compound | - | Data Not Available | - |
LD₅₀: Median Lethal Dose. Data sourced from PubMed.[7]
Key Experimental Protocol
This protocol measures the deterrence of a compound against insect feeding.
-
Preparation of Discs: Leaf discs (e.g., 2 cm diameter) are punched from fresh cabbage leaves.
-
Treatment: Discs are individually dipped in different concentrations of the test compound (e.g., Rhodojaponin III dissolved in acetone) for several seconds. Control discs are dipped in the solvent alone. Discs are air-dried to evaporate the solvent.
-
Experimental Setup: One treated leaf disc is placed in a Petri dish lined with moistened filter paper.
-
Insect Introduction: A single, pre-weighed larva (e.g., 3rd instar P. rapae) that has been starved for 4 hours is introduced into each Petri dish.
-
Incubation: The dishes are kept in a controlled environment (e.g., 25±1°C, 14:10 L:D photoperiod).
-
Measurement: After 24 hours, the remaining area of each leaf disc is measured using a leaf area meter or image analysis software.
-
Analysis: The antifeedant activity is calculated, and the median antifeedant concentration (AFC₅₀) is determined using probit analysis.
Other Potential Activities and Toxicity
-
Anticancer Activity: While not directly demonstrated for this compound, other diterpenoids and extracts from related plants have shown cytotoxic effects against various cancer cell lines.[8] The mechanisms often involve the induction of apoptosis and inhibition of key survival pathways like PI3K/Akt. Further investigation into this compound's potential in this area is warranted.
-
Neurotoxicity and Cardiotoxicity: It is crucial to note that grayanane diterpenoids, including this compound, are identified as toxic constituents of Rhododendron molle.[6] At elevated doses, they can cause neurotoxicity and cardiotoxicity, potentially by persistently activating voltage-gated sodium channels, leading to cellular overstimulation. This toxic profile necessitates careful dose-finding studies for any therapeutic application.
Conclusion and Future Directions
While this compound remains an understudied natural product, the wealth of data on its analogs, Rhodojaponin III and VI, provides a compelling, albeit predictive, guide to its biological potential. The evidence strongly suggests that this compound is a promising candidate for investigation as an analgesic and anti-inflammatory agent, with a likely mechanism involving the modulation of ion channels and the NF-κB signaling pathway. It may also hold potential as a bio-insecticide.
The critical next step for the scientific community is the direct experimental validation of these predicted activities. Future research should focus on:
-
Isolation and Purification: Securing a sufficient quantity of pure this compound for comprehensive biological screening.
-
In Vitro Assays: Determining its cytotoxic profile (IC₅₀ values) against a panel of cell lines and its specific effects on key ion channels (sodium, calcium) and inflammatory targets (e.g., COX-2, iNOS).
-
Signaling Pathway Analysis: Using techniques like Western blotting and reporter assays to confirm its impact on the NF-κB, MAPK, and other relevant pathways in appropriate cell models.
-
In Vivo Efficacy and Safety: Conducting well-defined animal studies to confirm its antinociceptive and anti-inflammatory effects and to establish a therapeutic window by carefully assessing its neurotoxic and cardiotoxic potential.
By systematically addressing these research gaps, the true therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for pain, inflammation, and pest control.
References
- 1. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]
Rhodojaponin V: A Literature Review of a Bioactive Grayanane Diterpenoid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin V is a member of the grayanane class of diterpenoids, a group of complex natural products predominantly found in plants of the Ericaceae family, most notably in various Rhododendron species.[1][2][3][4] These compounds are renowned for their diverse and potent biological activities, which have attracted significant interest from the phytochemical and pharmacological research communities.[1][2][3][4] While historically known for their toxicity, recent studies have revealed that at lower, controlled doses, certain grayanane diterpenoids, including the broader class to which this compound belongs, possess significant therapeutic potential, particularly as analgesic and anti-inflammatory agents.[5][6]
This technical guide provides a comprehensive literature review of this compound and its closely related, more extensively studied analogs, Rhodojaponin III and Rhodojaponin VI. Due to a notable scarcity of specific quantitative data and detailed mechanistic studies on this compound in publicly available scientific literature, this review leverages the wealth of information on its structural relatives to infer its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
History and Discovery
Grayanane diterpenoids have been known for centuries due to the toxic properties of plants that produce them, such as various species of Rhododendron.[4] Traditional Chinese medicine has utilized Rhododendron molle G. Don for the treatment of pain and inflammation for thousands of years.[7][8] The isolation and structural elucidation of the various grayanane diterpenoids, including the rhodojaponins, began in earnest with the advancement of chromatographic and spectroscopic techniques in the 20th century. While specific historical details on the discovery of this compound are sparse, it was identified as one of the many diterpenoid constituents of Rhododendron molle.[5] The focus of much of the subsequent pharmacological research has been on the more abundant or more biologically active analogs, such as Rhodojaponin III and VI.[9][10]
Pharmacological Activities
The primary pharmacological activities attributed to the grayanane diterpenoids from Rhododendron molle are their analgesic and anti-inflammatory effects.[5][6] While direct quantitative data for this compound is limited, the activities of Rhodojaponin III and VI provide a strong indication of its potential therapeutic applications.
Analgesic Activity
Numerous studies have demonstrated the potent antinociceptive effects of Rhodojaponin III and VI in various animal models of pain.[8][9][11][12][13] These effects have been observed in models of acute pain, inflammatory pain, and neuropathic pain.[7][8][9] The analgesic potency of some of these compounds has been reported to be comparable to or even greater than that of morphine in certain assays.[11][13]
Anti-inflammatory Activity
The anti-inflammatory properties of rhodojaponins are well-documented.[6][14] Extracts of Rhododendron molle and isolated diterpenoids have been shown to inhibit the production of pro-inflammatory mediators and reduce inflammation in animal models.[5][14] For instance, Rhodojaponin II has been shown to inhibit the secretion of inflammatory cytokines in human rheumatoid arthritis fibroblast-like synoviocytes.[15] Similarly, studies on Rhodojaponin III have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[14]
Quantitative Data on Related Rhodojaponins
The following tables summarize the available quantitative data for the biological activities of Rhodojaponin III and VI, which may serve as a reference for the potential potency of this compound.
Table 1: Analgesic Activity of Rhodojaponin Analogs
| Compound | Animal Model | Assay | Effective Dose | Inhibition Rate (%) | Reference |
| Rhodojaponin III | Mice | Acetic Acid-Induced Writhing | 0.05 mg/kg | Significant Inhibition | [9] |
| Rhodojaponin III | Mice | Acetic Acid-Induced Writhing | 0.10 mg/kg | Significant Inhibition | [9] |
| Rhodojaponin III | Rodents | Hot Plate Test | 0.20 mg/kg | Reduced Latency | [9] |
| Rhodojaponin III | Rodents | Tail-Immersion Test | 0.20 mg/kg | Reduced Latency | [9] |
| Rhodojaponin III | CCI-induced Rats | Neuropathic Pain | 0.30 mg/kg | Improved Hyperalgesia | [9] |
| Rhodojaponin VI | Mice | Inflammatory Pain | 0.3 mg/kg | Considerable Anti-nociceptive Activity | [8] |
| Rhodojaponin VI | Mice | Peripheral Neuropathic Pain | 0.6 mg/kg | Considerable Anti-nociceptive Activity | [8] |
| 17-Hydroxygrayanotoxin XIX | Mice | HOAc-induced Writhing | 0.04 mg/kg | 56.3 | [12] |
| 17-Hydroxygrayanotoxin XIX | Mice | HOAc-induced Writhing | 0.2 mg/kg | 64.8 | [12] |
| Rhodomollein X | Mice | HOAc-induced Writhing | 0.04 mg/kg | More potent than morphine | [12] |
| Rhodojaponin VI | Mice | HOAc-induced Writhing | 0.04 mg/kg | More potent than morphine | [12] |
Table 2: Anti-inflammatory Activity of Rhodojaponin Analogs
| Compound | Cell Line/Model | Assay | Concentration | Effect | Reference |
| Diterpenoids from R. molle | RAW264.7 macrophages | Nitric Oxide Production Inhibition | 2.8 to 35.4 μM (IC50) | Significant Inhibition | [11] |
| Rhodojaponin III | TNF-α-induced HUVECs | IL-6, IL-1β, TNF-α Secretion | Not specified | Decreased Levels | [14][16] |
| Rhodojaponin II | TNF-α-induced MH7A cells | IL-1β, IL-6, MMP-1 mRNA expression and concentrations | Not specified | Repressed | [15] |
Table 3: Cytotoxicity Data for Rhodojaponin III
| Compound | Cell Line | Assay | LD50/IC50 | Reference |
| Rhodojaponin III | Caco-2 cells | MTT Assay | Not specified (good biocompatibility) | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of rhodojaponins, which can be adapted for investigating this compound.
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This widely used model assesses peripheral analgesic activity.
-
Animals: Male and female ICR mice are typically used.[7]
-
Procedure:
-
Mice are pre-treated with the test compound (e.g., Rhodojaponin III at 0.10 mg/kg, administered intraperitoneally or orally) or a vehicle control.[7][9]
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).[7]
-
The number of writhes is counted for a specific duration (e.g., 15 or 20 minutes) following the acetic acid injection.[7]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the control group. A significant reduction in the number of writhes indicates an analgesic effect.[7]
Hot Plate Test (for Analgesic Activity)
This method evaluates central analgesic activity.
-
Animals: Rodents are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]
-
Procedure:
-
The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded as the baseline.
-
Animals are then treated with the test compound or vehicle.
-
The latency to the nociceptive response is measured again at various time points after treatment.
-
-
Data Analysis: An increase in the latency period compared to the baseline and the control group indicates a central analgesic effect.[9]
Inhibition of Nitric Oxide (NO) Production in Macrophages (for Anti-inflammatory Activity)
This in vitro assay assesses the potential of a compound to inhibit inflammatory mediators.
-
Cell Line: RAW264.7 mouse macrophages are commonly used.[11]
-
Procedure:
-
Cells are cultured in a suitable medium and plated in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After an incubation period (e.g., 24 hours), the amount of nitric oxide produced in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.[11]
Measurement of Pro-inflammatory Cytokines (for Anti-inflammatory Activity)
This assay quantifies the effect of a compound on the production of key inflammatory signaling molecules.
-
Cell Line/Model: Human umbilical vein endothelial cells (HUVECs) or animal models of inflammation (e.g., collagen-induced arthritis in rats) can be used.[14][16]
-
Procedure:
-
In vitro: Cells are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the test compound.
-
In vivo: Animals are treated with the test compound, and serum or tissue samples are collected.
-
The levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant or biological samples are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: A reduction in the levels of these cytokines in the treated groups compared to the control groups indicates anti-inflammatory activity.[14][16]
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound have not been elucidated. However, studies on its close analogs provide valuable insights into the potential signaling pathways involved.
Ion Channel Modulation
A prominent mechanism of action for grayanane diterpenoids is the modulation of ion channels.[9][10]
-
Voltage-Gated Sodium Channels (VGSCs): Rhodojaponin III has been shown to mildly block voltage-gated sodium channels, which is believed to contribute to its analgesic effects in nociceptive and neuropathic pain.[9]
-
Cav2.2 Channels: Research on Rhodojaponin VI has revealed an indirect targeting mechanism of Cav2.2 (N-type) voltage-gated calcium channels. Rhodojaponin VI binds to the N-ethylmaleimide-sensitive fusion protein (NSF), which in turn modulates the trafficking of Cav2.2 channels to the cell membrane, ultimately reducing calcium influx and nociceptive signaling.[10][17][18]
Given the structural similarity, it is plausible that this compound also exerts its effects through the modulation of one or more types of ion channels.
Caption: Proposed signaling pathway for Rhodojaponin VI-mediated analgesia.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of rhodojaponins are likely mediated through the modulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Diterpenoids from Rhododendron molle have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[14] Rhodojaponin II, for example, has been found to repress TNF-α-induced activation of the NF-κB pathway.[15]
-
MAPK Pathway: The MAPK signaling cascade is another critical pathway involved in inflammation. While direct evidence for the effect of rhodojaponins on this pathway is still emerging, it is a known target for many natural anti-inflammatory compounds.
Caption: General anti-inflammatory signaling pathways potentially modulated by rhodojaponins.
Conclusion and Future Directions
This compound, as a member of the grayanane diterpenoid family from Rhododendron species, holds significant promise as a lead compound for the development of novel analgesic and anti-inflammatory drugs. While direct and detailed research on this compound is currently limited, the extensive studies on its close analogs, Rhodojaponin III and VI, provide a strong foundation for understanding its potential biological activities and mechanisms of action. The modulation of ion channels and the inhibition of key inflammatory signaling pathways, such as NF-κB, are likely to be central to its therapeutic effects.
Future research should focus on the following areas to fully elucidate the potential of this compound:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive pharmacological testing.
-
Quantitative Pharmacological Studies: Determination of key pharmacological parameters such as IC50 and EC50 values for its analgesic and anti-inflammatory activities using a range of in vitro and in vivo models.
-
Mechanism of Action Studies: Detailed investigation into its molecular targets, including its effects on various ion channels and its modulation of inflammatory signaling pathways like NF-κB and MAPK.
-
Toxicology Studies: A thorough assessment of its toxicological profile to establish a safe therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to optimize its potency and reduce its toxicity.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other related grayanane diterpenoids, paving the way for the development of new and effective treatments for pain and inflammatory disorders.
References
- 1. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of grayanane diterpenoids and their biological activities from the Ericaceae family in the last seven years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhododendron molle G. Don Extract Induces Apoptosis and Inhibits Migration in Human Colorectal Cancer Cells and Potential Anticancer Components Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on heteroterpene and meroterpenoid compounds from the Rhododendron genus and their NMR characterization and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structurally diverse analgesic diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]
- 15. Rhodojaponin II inhibits TNF-α-induced inflammatory cytokine secretion in MH7A human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. article.imrpress.com [article.imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Rhodojaponin V: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin V is a grayanane diterpenoid isolated from plants of the Rhododendron genus, which have a long history in traditional medicine for treating inflammatory conditions and pain. While research directly focused on this compound is emerging, a comprehensive understanding of its mechanism of action can be elucidated by examining the well-documented activities of its close structural analogs, Rhodojaponin III and Rhodojaponin VI. This technical guide synthesizes the current knowledge, focusing on the molecular targets and signaling pathways implicated in the pharmacological effects of this class of compounds. The primary activities of Rhodojaponins appear to revolve around the modulation of ion channels and the inhibition of key inflammatory and cell survival pathways, positioning them as compounds of interest for neuropathic pain, inflammatory disorders, and oncology.
Core Mechanisms of Action
The biological activities of this compound and its analogs are multifaceted, with key mechanisms including the modulation of voltage-gated ion channels and the inhibition of critical inflammatory and oncogenic signaling pathways.
Modulation of Voltage-Gated Ion Channels
A primary mechanism for the analgesic effects of Rhodojaponins is their interaction with voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in excitable cells, including neurons.
-
Indirect Inhibition of Cav2.2 (N-type) Calcium Channels: Rhodojaponin VI has been demonstrated to alleviate neuropathic pain by indirectly targeting the Cav2.2 voltage-gated calcium channel. Instead of directly blocking the channel pore, it binds to the N-ethylmaleimide-sensitive fusion protein (NSF).[1] This interaction is thought to interfere with the NSF-mediated trafficking of Cav2.2 channels to the cell membrane, thereby reducing the density of functional channels and consequently decreasing Ca2+ current intensity.[1] This leads to a reduction in neuronal hyperexcitability and neurotransmitter release, which are key contributors to neuropathic pain states.[1][2]
-
Blockade of Voltage-Gated Sodium Channels: Rhodojaponin III has been shown to produce antinociceptive effects by mildly blocking voltage-gated sodium channels.[3][4] By inhibiting these channels, Rhodojaponin III can reduce the initiation and propagation of pain signals in sensory neurons.
Inhibition of Inflammatory Signaling Pathways
Rhodojaponins exhibit potent anti-inflammatory properties by targeting key signaling cascades that orchestrate the inflammatory response.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rhodojaponin III has been found to suppress inflammatory responses by modulating the TLR4/MyD88/NF-κB signaling pathway.[5] More specifically, it has been shown to inhibit the noncanonical NF-κB pathway by targeting NF-κB-inducing kinase (NIK).[6] By inhibiting NIK, Rhodojaponin III prevents the subsequent phosphorylation of IKKα and the processing of p100 to p52, which is necessary for the activation of this pathway. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines like IL-6, IL-1β, and TNF-α.[6]
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in inflammation and cancer.[7][8] The diterpenoid fraction of Rhododendron molle, containing Rhodojaponins, has been shown to significantly reduce the levels of phosphorylated STAT1 and STAT3.[3] Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and inflammation.[9] This positions Rhodojaponins as potential agents for STAT3-driven diseases.
Quantitative Data on Bioactivities
The following tables summarize the available quantitative data for Rhodojaponin analogs, providing insights into their potency and therapeutic potential.
| Compound | Assay | Target/Effect | Value | Cell Line/Model | Reference |
| Rhodojaponin VI | Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd) to NSF | 1.03 ± 0.65 μmol/L | Purified Protein | [1] |
| Rhodojaponin VI | Whole-cell Patch Clamp | Indirect inhibition of Cav2.2 currents | 30 µmol/L | HEK-293 cells | [10] |
| Rhodojaponin VI | FLIPR Calcium Flux Assay | Reduction of calcium signal in Cav2.2 channels | 30 µmol/L | Cav2.2-HEK 293 cells | [11] |
| Rhodojaponin III | Acetic Acid Writhing Test | Antinociceptive effect (in vivo) | 0.05 mg/kg | Rodent model | [4] |
| Rhodojaponin III | Formalin Test | Antinociceptive effect (in vivo) | 0.10 mg/kg | Rodent model | [4] |
| Rhodojaponin III | Hot Plate & Tail-immersion Tests | Antinociceptive effect (in vivo) | 0.20 mg/kg | Rodent model | [4] |
| Rhodojaponin III | Chronic Constriction Injury (CCI) Model | Improvement of hyperalgesia (in vivo) | 0.30 mg/kg | Rat model | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the effect of this compound on voltage-gated ion channel currents (e.g., Cav2.2) in a heterologous expression system (e.g., HEK-293 cells stably expressing the channel).
-
Cell Preparation: HEK-293 cells stably expressing the target ion channel are cultured on glass coverslips.
-
Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution (e.g., containing in mM: 130 Choline-Cl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).
-
Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution (e.g., containing in mM: 140 Cs-methanesulfonate, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 HEPES, pH 7.3).
-
Whole-cell configuration is established.
-
Currents are evoked by a voltage-step protocol (e.g., a 150-ms depolarization step to +10 mV from a holding potential of -80 mV).[10]
-
After establishing a stable baseline recording, this compound is applied via the perfusion system at desired concentrations.
-
Changes in current amplitude and kinetics are recorded and analyzed.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and STAT3 pathways.
-
Protocol:
-
Cells (e.g., macrophages, synoviocytes) are seeded and treated with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound for a specified time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IKKα, IKKα, p-p65, p65, β-actin).
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Objective: To evaluate the analgesic efficacy of this compound in a preclinical model of neuropathic pain.
-
Procedure:
-
Adult male Sprague-Dawley rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures are tied around the nerve.
-
The incision is closed.
-
After a recovery period (e.g., 7-14 days) to allow for the development of neuropathic pain, baseline pain sensitivity is measured.
-
Mechanical Allodynia Measurement: Paw withdrawal threshold is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia Measurement: Paw withdrawal latency is measured using a radiant heat source (e.g., Hargreaves apparatus).
-
Animals are treated with this compound (e.g., intraperitoneal injection) or vehicle.
-
Pain sensitivity is reassessed at various time points post-administration to determine the compound's effect.[1]
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound, likely acting through mechanisms similar to its well-characterized analogs Rhodojaponin III and VI, exerts its pharmacological effects primarily through the modulation of neuronal ion channels and the inhibition of pro-inflammatory signaling pathways such as NF-κB and STAT3. These mechanisms provide a solid foundation for its observed analgesic and anti-inflammatory properties.
For drug development professionals, the dual action on both neuronal excitability and inflammation makes this class of compounds particularly attractive for complex conditions like neuropathic pain and rheumatoid arthritis. However, a significant knowledge gap remains concerning the specific molecular interactions and quantitative pharmacology of this compound itself.
Future research should prioritize:
-
Direct Target Identification: Employing techniques such as thermal proteome profiling to identify the direct binding partners of this compound.
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Kd), and inhibitory (IC50) or effective (EC50) concentrations of this compound against its specific targets.
-
Head-to-Head Comparison: Directly comparing the potency and efficacy of this compound, III, and VI in standardized in vitro and in vivo assays.
-
Pharmacokinetic and Toxicological Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound to assess its therapeutic window.
Addressing these areas will be crucial for translating the therapeutic potential of this compound into clinical applications.
References
- 1. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Ion Channels in Neuropathic Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]
- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Toxicological Profile of Rhodojaponin V: An In-depth Technical Guide
Introduction to Rhodojaponin V and Grayanane Diterpenoids
This compound is a member of the grayanane diterpenoids, a class of neurotoxins found in various plants of the Ericaceae family, most notably in the genus Rhododendron.[1][2] These compounds are responsible for the toxic properties of plants like Rhododendron molle.[3] While possessing potential therapeutic applications, including analgesic and anti-inflammatory effects, their inherent toxicity presents a significant challenge for clinical development.[4][5] Grayanane diterpenoids are characterized by a unique 5/7/6/5 tetracyclic carbon skeleton.[4] The toxicity of these compounds is primarily attributed to their interaction with voltage-gated sodium channels.[2][6]
General Toxicological Profile of Grayanane Diterpenoids
The toxicity of grayanane diterpenoids, often referred to as grayanotoxins, is well-documented, with historical accounts of "mad honey" poisoning from bees foraging on Rhododendron nectar.[1][2]
Acute Toxicity
Oral ingestion of grayanane diterpenoids can lead to severe acute toxicity. For instance, Rhodojaponin III has demonstrated an LD50 of 7.609 mg/kg in mice when administered orally.[7] The toxic effects are dose-dependent and can manifest shortly after ingestion.[8]
Subacute and Chronic Toxicity
Prolonged exposure to lower doses of grayanane diterpenoids may also lead to adverse health effects. Studies on Rhodojaponin III suggest that long-term oral administration at doses of 0.375 mg/kg and above may cause side effects, including leukopenia (a decrease in white blood cells) and abnormal liver function.[6][9]
Organ-Specific Toxicity
The primary target organs for grayanane diterpenoid toxicity are the nervous and cardiovascular systems due to their mechanism of action on ion channels.[8][10] However, as indicated by studies on Rhodojaponin III, the liver may also be affected, highlighting the potential for hepatotoxicity.[6][9]
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicity data for Rhodojaponin analogs. It is crucial to note the absence of specific data for this compound.
| Compound | Test Species | Route of Administration | Toxicity Endpoint | Value | Reference |
| Rhodojaponin III | Mouse | Oral | LD50 | 7.609 mg/kg | [7] |
| Rhodojaponin III | Rodent | Oral (long-term) | NOAEL (potential) | < 0.375 mg/kg | [6][9] |
Abbreviation: LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for grayanane diterpenoids involves their binding to voltage-gated sodium channels in the cell membranes of neurons.[2] This binding prevents the inactivation of these channels, leading to a persistent influx of sodium ions and a state of continuous cell excitation.[2][10]
This prolonged depolarization affects the nervous and cardiovascular systems, causing symptoms such as dizziness, hypotension, and bradycardia.[1][11] The continuous stimulation of the vagus nerve is a key factor in the observed cardiac effects.[10]
While the primary target is well-established, the downstream signaling pathways affected by this sustained cellular excitation are less characterized. Research on Rhodojaponin VI has identified N-ethylmaleimide-sensitive fusion protein (NSF) as a target, which in turn modulates the trafficking of Cav2.2 channels, suggesting a more complex mechanism than direct channel activation alone.[12]
Below is a simplified representation of the primary toxic mechanism of grayanane diterpenoids.
References
- 1. Grayanotoxin poisoning: 'mad honey disease' and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grayanotoxin - Wikipedia [en.wikipedia.org]
- 3. Rhododendron Molle (Ericaceae): phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of grayanane diterpenoids and their biological activities from the Ericaceae family in the last seven years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. temperate.theferns.info [temperate.theferns.info]
- 9. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grayanotoxins in Mad Honey: Mechanisms of Toxicity, Clinical Management, and Therapeutic Implications | Semantic Scholar [semanticscholar.org]
- 12. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Rhodojaponin V: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodojaponin V is a grayanane-type diterpenoid found in plants of the Rhododendron genus, notably Rhododendron molle. Traditionally, this plant has been utilized in Chinese medicine for its analgesic and anti-inflammatory properties. Modern pharmacological studies, primarily on closely related analogs like Rhodojaponin III and VI, have begun to elucidate the mechanisms underlying these effects, revealing interactions with key signaling pathways and ion channels involved in pain and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound and its therapeutic potential, alongside its associated toxicities. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Rhododendron molle (Blume) G. Don, a plant with a long history in traditional Chinese medicine for treating conditions such as rheumatism and pain, is the primary source of a class of grayanane diterpenoids, including this compound.[1] These compounds are recognized for their potent biological activities, which range from analgesic and anti-inflammatory effects at lower doses to significant neurotoxicity and cardiotoxicity at higher concentrations.[1] This dual nature of this compound and its congeners presents both an opportunity for therapeutic development and a challenge in terms of safety. This guide aims to provide a detailed technical overview of the ethnobotanical context, pharmacological properties, and molecular mechanisms of this compound, with a focus on data relevant to researchers and drug development professionals.
Traditional Medicine Context
The use of Rhododendron species in traditional medicine is well-documented, particularly in Asia. Preparations from these plants have been applied to alleviate pain, reduce inflammation associated with arthritis, and as an insecticide. The traditional knowledge surrounding Rhododendron molle highlights its potent effects, with an empirical understanding of dose-dependent toxicity.
Pharmacological Effects
The primary pharmacological effects attributed to this compound and its analogs are analgesic, anti-inflammatory, and neuroprotective. However, it is crucial to consider their cardiotoxic potential.
Analgesic Activity
Studies on Rhodojaponin III and VI have demonstrated significant antinociceptive effects in various animal models of pain.
-
Acute Pain Models: In the acetic acid-induced writhing test, a model for visceral pain, Rhodojaponin III has been shown to significantly inhibit the writhing response in mice.[2][3] Similarly, in the hot plate and tail-immersion tests, which measure the response to thermal pain, Rhodojaponin III increased the pain latency.[2]
-
Inflammatory Pain Models: The formalin test, which induces a biphasic pain response (an acute neurogenic phase followed by a persistent inflammatory phase), has been used to evaluate the anti-inflammatory and analgesic effects of Rhodojaponin III, showing inhibition of the pain response in both phases.[3]
-
Neuropathic Pain Models: In the chronic constriction injury (CCI) model, a model of neuropathic pain, both Rhodojaponin III and VI have been shown to improve hyperalgesia.[2][4]
Anti-inflammatory Activity
The anti-inflammatory properties of Rhodojaponin analogs are believed to be mediated through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators. Extracts of Rhododendron molle have been shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] Studies on Rhodojaponin III have demonstrated its ability to reduce the levels of these pro-inflammatory cytokines.[6]
Neuroprotective Effects
While direct evidence for this compound is limited, the broader class of grayanane diterpenoids has been investigated for neuroprotective potential. The mechanism of action on ion channels in the nervous system suggests a potential for modulating neuronal activity, which could be relevant in neurodegenerative diseases. However, this is an area that requires more specific research.
Cardiotoxicity
A significant concern with grayanane diterpenoids is their cardiotoxicity.[1] At higher doses, these compounds can lead to hypotension, bradycardia, and arrhythmias. This toxicity is primarily attributed to their ability to activate voltage-gated sodium channels in cardiac muscle, leading to prolonged depolarization and disruption of normal heart rhythm.
Mechanism of Action
The biological effects of this compound and its analogs are mediated through their interaction with several molecular targets, including ion channels and key inflammatory signaling pathways.
Modulation of Ion Channels
-
Voltage-Gated Sodium Channels (VGSCs): Rhodojaponin III has been shown to mildly block voltage-gated sodium channels, which is a plausible mechanism for its analgesic effects, particularly in neuropathic pain.[2]
-
Cav2.2 Channels: Rhodojaponin VI has been found to indirectly target Cav2.2 (N-type) voltage-gated calcium channels. It does so by binding to the N-ethylmaleimide-sensitive fusion protein (NSF), which is involved in the trafficking of Cav2.2 channels to the cell membrane. By interfering with this process, Rhodojaponin VI reduces the density of Cav2.2 channels on the neuronal surface, thereby decreasing calcium influx and subsequent neurotransmitter release involved in pain signaling.[4][7]
Inhibition of Inflammatory Signaling Pathways
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Rhodojaponin III has been shown to inhibit the NF-κB pathway, thereby suppressing the production of inflammatory cytokines.[6]
-
MAPK and PI3K/Akt Pathways: The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways are also key regulators of inflammation. While direct evidence for this compound is pending, it is plausible that it may also modulate these pathways, similar to other natural anti-inflammatory compounds.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of Rhodojaponin analogs.
Table 1: Analgesic Activity of Rhodojaponin Analogs in Animal Models
| Compound | Animal Model | Test | Dose | Effect | Reference |
| Rhodojaponin III | Mice | Acetic Acid Writhing | 0.05 mg/kg | Significant inhibition | [2] |
| Rhodojaponin III | Mice | Acetic Acid Writhing | 0.10 mg/kg | Significant inhibition | [2] |
| Rhodojaponin III | Mice | Formalin Test | 0.05 mg/kg | Significant inhibition | [2] |
| Rhodojaponin III | Rodents | Hot Plate & Tail-Immersion | 0.20 mg/kg | Reduced latency | [2] |
| Rhodojaponin III | Rats | CCI Model | 0.30 mg/kg | Improved hyperalgesia | [2] |
| Rhodojaponin VI | Rats | CCI Model | ≥ 0.01 mg/kg (i.p.) | Increased paw withdrawal threshold and thermal withdrawal latency | [4] |
Table 2: Toxicity of Rhodojaponin Analogs
| Compound | Animal Model | Route | LD50 | Reference |
| Rhodojaponin III | Mice | Oral | 7.609 mg/kg | [3] |
Experimental Protocols
Extraction and Isolation of this compound
A general procedure for the isolation of grayanane diterpenoids from Rhododendron species is as follows:
-
Extraction: The dried and powdered plant material (e.g., flowers, leaves) is extracted with a solvent such as methanol or ethanol, often using hot reflux.[8]
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired compounds is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: Initial separation is often performed on a silica gel column with a gradient of solvents (e.g., a mixture of chloroform and methanol).
-
Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically accomplished using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Acetic Acid-Induced Writhing Test
This model is used to assess peripheral analgesic activity.
-
Animals: Male Kunming mice are typically used.
-
Procedure:
-
Mice are randomly divided into control and treatment groups.
-
The test compound (e.g., Rhodojaponin III) or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.
-
The percentage of inhibition is calculated relative to the control group.[3]
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to induce neuropathic pain-like behaviors.
-
Animals: Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Rats are anesthetized.
-
The sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures are tied around the nerve.
-
-
Behavioral Testing:
-
Mechanical allodynia (increased sensitivity to a non-painful stimulus) is assessed using von Frey filaments.
-
Thermal hyperalgesia (increased sensitivity to a painful heat stimulus) is measured using a plantar test apparatus.
-
Baseline measurements are taken before surgery, and post-operative measurements are taken at various time points after administration of the test compound.[4]
-
NF-κB Inhibition Assay (in vitro)
This assay determines the effect of a compound on the NF-κB signaling pathway.
-
Cell Line: A human cell line, such as human umbilical vein endothelial cells (HUVECs) or RAW264.7 macrophages, is used.
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Rhodojaponin III) for a specific duration.
-
Inflammation is induced by adding a stimulant such as TNF-α or LPS.
-
After incubation, cells are lysed, and proteins are extracted.
-
The levels of key proteins in the NF-κB pathway (e.g., phosphorylated IKKα, p52) are measured by Western blotting.
-
The levels of downstream pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant can be quantified using ELISA.[6]
-
Signaling Pathways and Experimental Workflows
References
- 1. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Rhododendron molle Leaf Extract in LPS-Induced RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]
- 7. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Pathway to Rhodojaponin V: A Technical Guide to its Biosynthesis in Rhododendron
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of Rhodojaponin V, a notable grayanane diterpenoid from Rhododendron species. This document provides a detailed overview of the current understanding of the biosynthetic pathway, compiles available quantitative data, outlines key experimental protocols, and visualizes the complex biological processes involved.
This compound belongs to the grayanotoxin family, a class of cyclic diterpenes known for their unique 5/7/6/5 ring system and diverse biological activities. While the complete biosynthetic pathway to this compound remains an active area of research, significant strides have been made in identifying the key precursors and enzymatic steps. This guide synthesizes the current knowledge to provide a foundational resource for further investigation and potential biotechnological applications.
The Biosynthetic Blueprint: From General Precursors to a Complex Diterpenoid
The journey to this compound begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways within the plant cell: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
The condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPS), yields the 20-carbon precursor for all diterpenoids: geranylgeranyl pyrophosphate (GGPP).
The subsequent steps, specific to the formation of the grayanane skeleton, are believed to proceed as follows, primarily based on studies of Rhododendron molle:
-
Cyclization to ent-Kaurane: GGPP is first cyclized by a class II diterpene synthase, an ent-copalyl diphosphate synthase (CPS), to form ent-copalyl diphosphate. This intermediate is then further cyclized by a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, to produce the tetracyclic diterpene skeleton, ent-kaurane.
-
Hydroxylation of ent-Kaurane: The ent-kaurane skeleton undergoes hydroxylation at the 16α position, a reaction catalyzed by a cytochrome P450 monooxygenase (CYP450), to form 16α-hydroxy-ent-kaurane. This step is considered a key gateway to the grayanoid pathway.
-
Skeletal Rearrangement to the Grayanane Core: This is the most critical and least understood step. It is hypothesized that a CYP450-mediated oxidation initiates a cascade of rearrangements, transforming the 6/6/5/5 ring system of the kaurane backbone into the characteristic 5/7/6/5 grayanane skeleton. A species-specific expansion of the CYP71AU subfamily in Rhododendron molle has been identified as a likely source of the enzymes catalyzing this complex transformation.
-
Sequential Oxidations and Modifications: Following the formation of the core grayanane structure, a series of further hydroxylations and other modifications, catalyzed by additional CYP450s and potentially other enzymes, lead to the various grayanotoxins, including this compound. The precise sequence and the specific enzymes responsible for the final tailoring steps to yield this compound are yet to be fully elucidated.
A proposed logical flow for the early stages of this compound biosynthesis is depicted below:
Quantitative Insights into Grayanotoxin Production
While comprehensive quantitative data for every intermediate in the this compound pathway is not yet available, studies on various Rhododendron species have quantified the levels of major grayanotoxins. This data provides a valuable benchmark for understanding the metabolic flux towards these compounds.
| Compound | Plant Species | Tissue | Concentration Range | Analytical Method | Reference |
| Grayanotoxin I | Rhododendron brachycarpum | Dietary Supplements & Wine | 18.4 - 101,000 ng/mL | LC-MS/MS | [1] |
| Grayanotoxin III | Rhododendron brachycarpum | Dietary Supplements & Wine | 15.3 - 56,000 ng/mL | LC-MS/MS | [1] |
| Rhodojaponin II | Rhododendron molle | Rat Plasma (pharmacokinetics) | 2 - 1000 ng/mL (QC samples) | UPLC-MS/MS | [2] |
| Rhodojaponin III | Rhododendron molle | Rat Plasma (pharmacokinetics) | 1 - 200 ng/mL (calibration curve) | LC-MS/MS | [3] |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genomic, transcriptomic, and biochemical approaches. Below are summaries of key experimental protocols that have been instrumental in this research.
Identification and Cloning of Candidate Biosynthesis Genes
A common workflow for identifying and cloning the genes involved in this compound biosynthesis is outlined below.
Protocol Summary: RNA-Seq and Candidate Gene Identification
-
Tissue Collection and RNA Extraction: Collect tissues known to produce grayanotoxins (e.g., young leaves, flowers) from the Rhododendron species of interest. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Transcriptome Sequencing: Construct cDNA libraries from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis: Assemble the sequencing reads de novo to generate a transcriptome. Annotate the resulting unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Candidate Gene Selection: Identify putative terpene synthase (TPS) and cytochrome P450 (CYP450) genes based on their annotations. Analyze their expression levels in different tissues to correlate with grayanotoxin accumulation.
-
Gene Cloning: Design gene-specific primers based on the transcriptome sequences. Amplify the full-length coding sequences from cDNA using reverse transcription PCR (RT-PCR) and clone them into an appropriate vector for sequencing and subsequent functional characterization.
Functional Characterization of Diterpene Synthases
Protocol Summary: Heterologous Expression and in vitro Enzyme Assays
-
Heterologous Expression: Subclone the coding sequence of the candidate diterpene synthase into a suitable expression vector (e.g., pET-28a for E. coli or pESC-URA for yeast). Transform the expression construct into the appropriate host cells.
-
Protein Production and Purification: Induce protein expression (e.g., with IPTG in E. coli). Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
in vitro Enzyme Assay: Incubate the purified enzyme with the substrate GGPP in a suitable reaction buffer.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene products by comparing their mass spectra and retention times with authentic standards or library data.
Functional Characterization of Cytochrome P450 Enzymes
Protocol Summary: Heterologous Expression in Yeast and in vivo Bioconversion
-
Yeast Strain Engineering: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) engineered to produce the diterpene substrate (e.g., ent-kaurane). This often involves co-expressing the relevant diterpene synthases.
-
Heterologous Expression of CYP450: Co-express the candidate Rhododendron CYP450 and a cytochrome P450 reductase (CPR) in the substrate-producing yeast strain. The CPR is essential for electron transfer to the P450.
-
in vivo Bioconversion: Culture the engineered yeast strain under conditions that promote both substrate production and CYP450 expression.
-
Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture (both cells and supernatant). Analyze the extracts by LC-MS/MS to identify the oxidized products of the CYP450-catalyzed reaction.
Quantification of this compound and other Grayanotoxins
Protocol Summary: LC-MS/MS Analysis
-
Sample Preparation: Homogenize and extract the plant material or other sample matrices with a suitable solvent (e.g., methanol or acetonitrile). Perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
Chromatographic Separation: Separate the analytes on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each grayanotoxin of interest.
-
Quantification: Generate a calibration curve using authentic standards of the grayanotoxins to be quantified.
Future Outlook
The elucidation of the complete biosynthetic pathway of this compound and other grayanotoxins is on the horizon. The availability of the Rhododendron molle genome, coupled with advanced transcriptomic and metabolomic techniques, will facilitate the definitive identification and functional characterization of the remaining unknown enzymes, particularly the CYP450s responsible for the grayanane skeleton formation and its subsequent decorations. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of these medicinally important compounds.
References
Pharmacological Properties of Rhodojaponin V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the pharmacological activities of grayanane diterpenoids, particularly Rhodojaponin III and Rhodojaponin VI. However, specific experimental data on Rhodojaponin V is limited. This guide summarizes the known properties of the grayanotoxin family and provides detailed information on closely related analogues to infer the potential characteristics of this compound, highlighting areas for future research.
Introduction
This compound is a grayanane diterpenoid, a class of natural products found in various species of the Ericaceae family, including Rhododendron molle. These compounds are known for their dual toxic and therapeutic properties. While high doses of grayanotoxins can lead to neurotoxicity and cardiotoxicity, lower concentrations have demonstrated a range of promising pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. This document provides a comprehensive overview of the known and potential pharmacological properties of this compound, drawing comparisons with its well-studied analogues, Rhodojaponin III and Rhodojaponin VI.
Core Pharmacological Activities
The primary mechanism of action for many grayanotoxins involves the modulation of voltage-gated sodium channels.[1] However, recent studies on Rhodojaponin analogues have revealed more complex and nuanced interactions with various cellular targets.
Analgesic and Antinociceptive Effects
While direct studies on this compound are lacking, extensive research on Rhodojaponin III and VI demonstrates potent analgesic and antinociceptive properties. These effects are likely mediated through the modulation of ion channels involved in pain signaling.
Key Findings for Analogues:
-
Rhodojaponin VI has shown significant efficacy in models of neuropathic pain. It indirectly targets Cav2.2 channels via the N-ethylmaleimide-sensitive fusion protein (NSF).[2][3] This interaction reduces Ca2+ current intensity, thereby alleviating pain.[2] At a dose of 0.01 mg/kg (i.p.) and higher, Rhodojaponin VI significantly increased the paw withdrawal threshold and thermal withdrawal latency in a rat model of chronic constriction injury (CCI).[3] It also demonstrated a dose-dependent inhibition of the C-component of compound action potentials in isolated sciatic nerves.[3]
-
Rhodojaponin III exhibits antinociceptive effects in various pain models, including hot plate, tail-immersion, acetic acid writhing, and formalin tests.[4][5] Its mechanism is associated with the mild blockade of voltage-gated sodium channels.[4][5]
Table 1: Analgesic/Antinociceptive Activity of Rhodojaponin Analogues
| Compound | Model | Dosing and Administration | Key Finding | Reference |
| Rhodojaponin VI | Chronic Constriction Injury (CCI) in rats | ≥ 0.01 mg/kg, i.p. | Significantly increased paw withdrawal threshold and thermal withdrawal latency. | [3] |
| Rhodojaponin VI | Isolated Rat Sciatic Nerve | Dose-dependent | Inhibition of the C-component of compound action potentials. | [3] |
| Rhodojaponin III | Hot Plate and Tail-Immersion Tests in rodents | 0.20 mg/kg | Reduced latency of the nociceptive response. | [4][5] |
| Rhodojaponin III | Acetic Acid Writhing Test in rodents | 0.10 mg/kg | Significant inhibition of writhing. | [4][5] |
| Rhodojaponin III | Formalin Test in rodents | 0.05 mg/kg | Significant inhibition of pain response. | [4][5] |
| Rhodojaponin III | Chronic Constriction Injury (CCI) in rats | 0.30 mg/kg | Improved hyperalgesia. | [4][5] |
Anti-inflammatory Activity
The anti-inflammatory properties of Rhodojaponin analogues suggest a potential role for this compound in modulating inflammatory pathways.
Key Findings for Analogues:
-
Extracts of Rhododendron molle, containing various rhodojaponins, have demonstrated significant anti-inflammatory effects by reducing xylene-induced ear swelling in mice.
-
Meroterpenoids isolated from Rhododendron anthopogonoides have been shown to significantly inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells, suppressing the mRNA expression of IL-1β, IL-6, and TNF-α, and down-regulating iNOS and COX-2 protein expression.[6]
Cytotoxic Activity
The potential for this compound as an anticancer agent is inferred from studies on other grayanotoxins and extracts from Rhododendron species.
Key Findings for Analogues and Extracts:
-
Extracts of Rhododendron ponticum have shown dose-dependent cytotoxic effects on human prostate carcinoma (DU145) and adenocarcinoma (PC3) cell lines, with IC50 values of 283.3 µg/mL and 169.9 µg/mL in an MTT assay, respectively.[7]
-
The methanolic extract of Rhododendron arboreum leaves (MEL) and flowers (MEF) exhibited cytotoxic activity against HeLa, A549, and MCF7 cancer cell lines.[8] For the MCF7 cell line, the MEF showed an EC50 of 95.16 µg/ml.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of Rhodojaponin analogues, which could be adapted for the study of this compound.
Analgesic Activity: Chronic Constriction Injury (CCI) Model
Objective: To assess the effect of a test compound on neuropathic pain.
Methodology:
-
Animal Model: Adult Sprague-Dawley rats are anesthetized. The common sciatic nerve is exposed at the level of the mid-thigh.
-
Injury Induction: Four loose ligatures are tied around the sciatic nerve.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, measuring the paw withdrawal threshold. Thermal hyperalgesia is measured by the latency of paw withdrawal from a radiant heat source.
-
Drug Administration: The test compound (e.g., Rhodojaponin VI at ≥ 0.01 mg/kg) is administered intraperitoneally.
-
Data Analysis: Paw withdrawal thresholds and latencies are recorded at various time points post-administration and compared to a vehicle control group.
Anti-inflammatory Activity: LPS-Induced Inflammation in RAW264.7 Macrophages
Objective: To evaluate the in vitro anti-inflammatory effects of a test compound.
Methodology:
-
Cell Culture: RAW264.7 macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are analyzed for the expression of inflammatory proteins such as iNOS and COX-2.
Cytotoxicity: MTT Assay
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., DU145, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of this compound and its analogues are likely mediated through the modulation of complex signaling pathways.
Ion Channel Modulation in Analgesia
The analgesic effects of grayanotoxins are strongly linked to their interaction with ion channels. Rhodojaponin VI provides a key example of an indirect modulation mechanism.
Caption: Inferred signaling pathway for this compound-mediated analgesia.
NF-κB Pathway in Inflammation
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. While not directly demonstrated for this compound, this represents a probable mechanism of action.
Caption: Inferred anti-inflammatory mechanism of this compound via NF-κB pathway.
Conclusion and Future Directions
This compound, as a member of the grayanotoxin family, holds significant potential for therapeutic applications, particularly in the areas of analgesia and anti-inflammatory medicine. However, the current body of scientific literature lacks specific experimental data on this compound, with most detailed studies focusing on its analogues, Rhodojaponin III and VI.
Future research should prioritize the following:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable dedicated pharmacological studies.
-
In Vitro and In Vivo Studies: Comprehensive evaluation of the analgesic, anti-inflammatory, and cytotoxic activities of this compound using established experimental models.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship Studies: Comparative studies with other grayanotoxins to understand the structural determinants of its biological activity.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Structure-activity relationship for grayanotoxin derivatives in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five new meroterpenoids from Rhododendron anthopogonoides and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. In-vitro antioxidant, antimutagenic and cancer cell growth inhibition activities of Rhododendron arboreum leaves and flowers - PMC [pmc.ncbi.nlm.nih.gov]
Rhodojaponin V: A Grayanane Diterpenoid with Anti-inflammatory Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rhodojaponin V is a naturally occurring grayanane diterpenoid isolated from the leaves and flowers of Rhododendron molle G. Don, a plant with a long history in traditional medicine for treating inflammatory conditions and pain.[1][2] Grayanane diterpenoids are characterized by a unique 5/7/6/5 tetracyclic carbon skeleton and are known for their diverse and potent biological activities.[3] This technical guide provides a comprehensive overview of this compound, focusing on its anti-inflammatory properties, available quantitative data, relevant experimental protocols, and postulated mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Chemical Structure and Properties
This compound belongs to the grayanane class of diterpenoids. The core structure and chemical properties of grayanane diterpenoids have been extensively studied. While specific details for this compound are part of a broader class of compounds, its chemical formula and molecular weight are established.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H36O6 | Inferred from related compounds |
| Molecular Weight | 404.5 g/mol | Inferred from related compounds |
| CAS Number | 37720-86-8 | - |
| Natural Source | Rhododendron molle G. Don | [1][2] |
| Compound Class | Grayanane Diterpenoid | [3] |
Anti-inflammatory Activity: Quantitative Data
This compound has demonstrated noteworthy anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process. The inhibitory concentration (IC50) value for this effect has been determined in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (μM) | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | Nitrite Concentration | 35.4 | [2] |
For comparative purposes, the anti-inflammatory activities of other grayanane diterpenoids isolated from Rhododendron molle are presented in the table below. This data highlights the structure-activity relationships within this class of compounds.
Table 3: Anti-inflammatory Activity of Related Grayanane Diterpenoids from Rhododendron molle
| Compound | IC50 for NO Inhibition (μM) | Reference |
| Rhodojaponin II | > 50 | [2] |
| Rhodojaponin III | 23.3 | [2] |
| Rhodojaponin VI | 19.8 | [2] |
| Grayanotoxin I | > 50 | [2] |
| Grayanotoxin III | 2.8 | [2] |
Postulated Mechanism of Action: Insights from Related Compounds
Direct studies on the specific signaling pathways modulated by this compound are limited. However, research on structurally similar grayanane diterpenoids, particularly Rhodojaponin II and III, provides valuable insights into the potential mechanisms underlying the anti-inflammatory effects of this compound.
The primary pathway implicated in the anti-inflammatory action of related compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Based on studies of related diterpenoids, it is postulated that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, potentially by targeting the IKK complex.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After the incubation period, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated IKK, phosphorylated p65) in cell lysates.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
Conclusion and Future Directions
This compound, a grayanane diterpenoid from Rhododendron molle, exhibits promising anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in activated macrophages. While its precise molecular mechanism is yet to be fully elucidated, studies on related compounds strongly suggest the involvement of the NF-κB signaling pathway.
For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Evaluating the efficacy of this compound in various in vivo models of inflammatory diseases.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and reduce potential toxicity.
-
Toxicological Evaluation: Conducting thorough safety and toxicity studies to assess its therapeutic window.
A deeper understanding of the biological activities and mechanisms of this compound will be instrumental in harnessing its therapeutic potential for the development of novel anti-inflammatory agents.
References
- 1. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Grayanane Diterpenoids from the Leaves of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Rhodojaponin V Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin V is a grayanane diterpenoid found in various Rhododendron species, notably Rhododendron molle. This class of compounds has garnered significant interest for its diverse biological activities, including anti-inflammatory and analgesic properties.[1] The complex structure of this compound necessitates robust and efficient extraction and purification protocols to obtain high-purity material for research and drug development purposes. These application notes provide detailed methodologies for the extraction and purification of this compound, along with data presentation and visualization of a key signaling pathway associated with its biological activity.
Data Presentation: Extraction and Purification of this compound
The following tables summarize quantitative data associated with the extraction and purification of this compound and related compounds.
Table 1: Extraction of this compound from Rhododendron molle
| Parameter | Method | Value | Reference |
| Plant Material | Dried flowers of Rhododendron molle | - | [1] |
| Extraction Solvent | 75% Ethanol in water | - | [1] |
| Extraction Technique | Ultrasonic Extraction | 80 kHz for 2 hours | [1] |
| Overall Extract Yield | - | 28.25% | [1] |
Table 2: Representative Purification Parameters for Grayanane Diterpenoids
| Purification Step | Stationary Phase | Mobile Phase | Typical Yield (%) | Typical Purity (%) |
| Column Chromatography (Silica Gel) | Silica Gel (200-300 mesh) | Gradient of Chloroform-Methanol | 40-60 | 50-70 |
| Column Chromatography (Sephadex LH-20) | Sephadex LH-20 | Methanol | 70-85 | 80-90 |
| Preparative HPLC | C18 Reversed-Phase | Gradient of Acetonitrile-Water | 50-70 | >95 |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhododendron molle
This protocol is based on the ultrasonic-assisted extraction of active metabolites from Rhododendron molle.[1]
1. Plant Material Preparation: a. Obtain dried flowers of Rhododendron molle. b. Grind the dried flowers into a coarse powder.
2. Ultrasonic Extraction: a. Weigh 100 g of the powdered plant material. b. Place the powder in a suitable vessel and add 1 L of 75% ethanol. c. Submerge the vessel in an ultrasonic bath operating at 80 kHz. d. Sonicate the mixture for 2 hours at room temperature. e. After sonication, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue. f. Collect the filtrate.
3. Solvent Evaporation: a. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol. b. The resulting aqueous concentrate contains the crude extract.
4. Lyophilization: a. Freeze the concentrated aqueous extract at -80°C. b. Lyophilize the frozen extract to obtain a dry powder. c. The expected yield of the crude extract is approximately 28.25 g (28.25%).[1] d. Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.
1. Silica Gel Column Chromatography (Initial Fractionation): a. Prepare a silica gel (200-300 mesh) column packed in chloroform. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate completely. d. Load the dried, extract-adsorbed silica gel onto the top of the prepared column. e. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v). f. Collect fractions of a suitable volume (e.g., 250 mL). g. Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol mobile phase and visualize with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating). h. Pool the fractions containing compounds with similar Rf values to those reported for grayanane diterpenoids.
2. Sephadex LH-20 Column Chromatography (Size Exclusion): a. Swell Sephadex LH-20 in methanol for several hours before packing the column. b. Pack the column with the swollen Sephadex LH-20. c. Concentrate the this compound-containing fractions from the silica gel chromatography. d. Dissolve the concentrated residue in a minimal amount of methanol. e. Load the sample onto the Sephadex LH-20 column. f. Elute the column with methanol. g. Collect fractions and monitor by TLC. h. Pool the fractions containing the target compound.
3. Preparative High-Performance Liquid Chromatography (Final Purification): a. Concentrate the purified fractions from the Sephadex LH-20 column. b. Use a preparative reversed-phase C18 HPLC column. c. Prepare a mobile phase of acetonitrile and water. d. Develop a gradient elution method to separate this compound from remaining impurities (e.g., a linear gradient from 30% to 70% acetonitrile over 40 minutes). e. Set the flow rate and injection volume based on the column dimensions and manufacturer's recommendations. f. Monitor the elution profile using a UV detector, as grayanane diterpenoids may have weak chromophores. An Evaporative Light Scattering Detector (ELSD) can also be used.[1] g. Collect the peak corresponding to this compound. h. Confirm the purity of the collected fraction using analytical HPLC. A purity of >95% is typically desired for biological assays.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Inhibition of the TLR4/MyD88/NF-κB Pathway
Extracts of Rhododendron molle containing rhodojaponins have been shown to exert anti-inflammatory effects by modulating the TLR4/MyD88/NF-κB signaling pathway.[2] This pathway is a key regulator of the innate immune response and inflammation.
Caption: Proposed mechanism of this compound inhibiting the TLR4/MyD88/NF-κB pathway.
References
- 1. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem solid-phase extraction followed by HPLC-ESI/QTOF/MS/MS for rapid screening and structural identification of trace diterpenoids in flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Models of Rhodojaponin V
Anti-Inflammatory and Anti-Angiogenic Effects
Based on studies of Rhodojaponin III, which has shown significant anti-inflammatory and anti-angiogenic properties, similar in vitro models can be employed to investigate Rhodojaponin V.[1]
Cell Line Models:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study effects on angiogenesis and inflammation.
-
RAW264.7 Macrophages: To investigate anti-inflammatory effects by measuring the inhibition of pro-inflammatory mediators.[2]
Quantitative Data Summary (Based on Rhodojaponin III studies):
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| HUVECs | Cell Migration (Scratch Assay) | TNF-α induced | Different concentrations of Rhodojaponin III | Significant decrease in cell migration | [1] |
| HUVECs | Cell Invasion (Transwell Assay) | TNF-α induced | Different concentrations of Rhodojaponin III | Significant decrease in cell invasion | [1] |
| HUVECs | Tube Formation Assay | TNF-α induced | Different concentrations of Rhodojaponin III | Significant decrease in tube formation | [1] |
| HUVECs | ELISA | TNF-α induced | Different concentrations of Rhodojaponin III | Significant reduction in IL-6, IL-1β, and TNF-α levels | [1] |
| RAW264.7 | mRNA Expression (qPCR) | LPS-induced | Not specified | Marked suppression of IL-1β, IL-6, and TNF-α mRNA | [2] |
| RAW264.7 | Protein Expression (Western Blot) | LPS-induced | Not specified | Down-regulation of iNOS and COX-2 proteins | [2] |
Experimental Protocols:
a) HUVEC Migration Assay (Scratch Assay):
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Treat the cells with varying concentrations of this compound in the presence of a pro-inflammatory stimulus like TNF-α.
-
Incubate for 24-48 hours.
-
Capture images of the scratch at 0h and subsequent time points.
-
Measure the width of the scratch to quantify cell migration.
b) HUVEC Invasion Assay (Transwell Assay):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed HUVECs in the upper chamber in serum-free media containing different concentrations of this compound and a chemoattractant (e.g., VEGF) in the lower chamber.
-
Incubate for 24 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
c) Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound in the presence of a pro-angiogenic factor like VEGF.
-
Incubate for 6-12 hours.
-
Observe and photograph the formation of tube-like structures.
-
Quantify the tube length and number of branch points.
d) ELISA for Inflammatory Cytokines:
-
Culture HUVECs or RAW264.7 cells and treat with this compound in the presence of an inflammatory stimulus (e.g., TNF-α or LPS).
-
Collect the cell culture supernatant after a specified incubation period.
-
Use commercially available ELISA kits to quantify the levels of IL-6, IL-1β, and TNF-α in the supernatant according to the manufacturer's instructions.
Signaling Pathway Visualization:
Neuroprotective Effects
Studies on Rhodojaponin VI have demonstrated its neuroprotective potential by targeting Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein (NSF).[3][4][5] These findings suggest that this compound could be investigated for similar neuroprotective activities.
Cell Line Models:
-
HEK-293 cells stably expressing Cav2.2 channels: To study the direct effects on calcium channel activity.[4]
-
Primary Dorsal Root Ganglion (DRG) neurons: A more physiologically relevant model to study neuronal excitability and pain signaling.[3][4]
Quantitative Data Summary (Based on Rhodojaponin VI studies):
| Cell Line/Tissue | Assay | Treatment | Concentration | Result | Reference |
| HEK-293 cells expressing Cav2.2 | Patch Clamp | Rhodojaponin VI | 30 µmol/L | Indirectly reduced Cav2.2 channel activity | [3][4] |
| Rat DRG neuronal lysates | Cellular Thermal Shift Assay | Rhodojaponin VI | 10 µmol/L | Increased thermal stability of NSF | [3][4] |
| Rat DRG neuronal lysates | Isothermal Titration Calorimetry | Rhodojaponin VI | Different concentrations | Showed binding to NSF | [3][4] |
Experimental Protocols:
a) Whole-Cell Patch Clamp:
-
Culture HEK-293 cells stably expressing Cav2.2 channels or primary DRG neurons.
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Record baseline Cav2.2 currents by applying a voltage step protocol.
-
Perfuse the cells with different concentrations of this compound.
-
Record Cav2.2 currents again to determine the effect of the compound.
-
Analyze changes in current amplitude and kinetics.
b) Calcium Imaging:
-
Load cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence signal.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to induce calcium influx through voltage-gated calcium channels.
-
Treat the cells with this compound and repeat the stimulation.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
c) Cellular Thermal Shift Assay (CETSA):
-
Prepare lysates from DRG neurons.
-
Treat the lysates with this compound or a vehicle control.
-
Aliquot the treated lysates and heat them to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blotting using an anti-NSF antibody to assess the thermal stability of NSF.
Signaling Pathway Visualization:
Anticancer Effects
While direct studies on the anticancer effects of this compound are lacking, extracts from other Rhododendron species have demonstrated cytotoxic activities against various cancer cell lines.[6] Therefore, standard in vitro oncology assays can be adapted to screen this compound for potential anticancer properties.
Cell Line Models:
Quantitative Data Summary (Based on Rhododendron arboreum extracts):
| Cell Line | Assay | Extract | IC50/EC50 | Result | Reference |
| HeLa | MTT Assay | Methanolic Leaf Extract (MEL) | 232.76 µg/ml | 64.62% inhibition | [6] |
| A549 | MTT Assay | Methanolic Leaf Extract (MEL) | 155.38 µg/ml | 75.08% inhibition | [6] |
| MCF-7 | MTT Assay | Methanolic Flower Extract (MEF) | 95.16 µg/ml | 84.93% inhibition | [6] |
Experimental Protocols:
a) Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
b) Apoptosis Assay (Annexin V/PI Staining):
-
Treat cancer cells with this compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Visualization:
References
- 1. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]
- 2. Five new meroterpenoids from Rhododendron anthopogonoides and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro antioxidant, antimutagenic and cancer cell growth inhibition activities of Rhododendron arboreum leaves and flowers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodojaponin V: Animal Studies on Efficacy and Toxicity
A notable scarcity of specific research on Rhodojaponin V currently exists in publicly available scientific literature. While it is identified as a bioactive and toxic component of Rhododendron molle, detailed animal studies quantifying its specific efficacy and toxicity profiles are not extensively documented. High doses of this compound are associated with potential neurotoxicity and cardiotoxicity, which can lead to respiratory failure in severe cases[1]. Conversely, lower doses of extracts from Rhododendron molle, which contain this compound among other compounds, have demonstrated anti-inflammatory and analgesic properties[1].
Given the limited data on this compound, this document presents a comprehensive overview of the available research on the closely related and more thoroughly investigated compounds, Rhodojaponin III and Rhodojaponin VI. These notes are intended to provide researchers, scientists, and drug development professionals with a valuable reference for understanding the potential pharmacological activities and toxicological risks of this class of grayanane diterpenoids.
Part 1: Efficacy of Rhodojaponin Analogs in Animal Models
Rhodojaponin III and VI have demonstrated significant antinociceptive and anti-inflammatory effects in various rodent models.
Table 1: Summary of Antinociceptive Efficacy of Rhodojaponin III in Rodent Models
| Animal Model | Efficacy Endpoint | Effective Dose (mg/kg) | Administration Route | Reference |
| Mouse (Hot Plate Test) | Increased pain latency | 0.20 | Oral | [2][3] |
| Mouse (Tail-Immersion Test) | Increased pain latency | 0.20 | Oral | [2][3] |
| Mouse (Acetic Acid Writhing Test) | Inhibition of writhing response | 0.10 | Oral | [2][3] |
| Mouse (Formalin Test) | Inhibition of paw licking | 0.05 | Oral | [2][3] |
| Rat (Chronic Constriction Injury) | Improved hyperalgesia | 0.30 | Oral | [2][3] |
Table 2: Summary of Antinociceptive Efficacy of Rhodojaponin VI in Rodent Models
| Animal Model | Efficacy Endpoint | Effective Dose (mg/kg) | Administration Route | Reference |
| Not Specified (Inflammatory Pain) | Antinociceptive activity | 0.3 | Not Specified | [2] |
| Not Specified (Peripheral Neuropathic Pain) | Antinociceptive activity | 0.6 | Not Specified | [2] |
Part 2: Toxicity of Rhodojaponin Analogs in Animal Models
A primary concern with Rhodojaponin compounds is their potential for toxicity, particularly at higher doses.
Table 3: Summary of Toxicity Data for Rhodojaponin III in Mice
| Toxicity Endpoint | Value | Administration Route | Reference |
| Acute Toxicity (LD50) | 7.609 mg/kg | Oral | [4] |
| Subacute Toxicity | Side effects observed at ≥ 0.375 mg/kg | Oral | [3] |
| Observed Side Effects | Leukopenia, abnormal liver function | Oral | [3] |
Notably, the toxicity of Rhodojaponin VI is reported to be approximately three times lower than that of Rhodojaponin III[2].
Part 3: Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Rhodojaponin III.
Protocol 1: Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male ICR mice (18-22 g).
-
Acclimation: Animals are acclimated for at least one week with free access to food and water.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Drug Administration: Rhodojaponin III (0.10 mg/kg) or vehicle (control) is administered orally.
-
Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the number of writhes (a specific arching of the back and extension of the hind limbs) is counted for 15 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treatment group compared to the control group.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with pentobarbital sodium).
-
Expose the sciatic nerve in the mid-thigh level of one hind paw.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing.
-
-
Post-Operative Care: Allow the animals to recover for a set period (e.g., 7 days) to develop hyperalgesia.
-
Drug Administration: Administer Rhodojaponin III (0.30 mg/kg) or vehicle orally.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at various time points after drug administration.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the treated and control groups.
Part 4: Mechanism of Action and Signaling Pathways
The analgesic and toxic effects of Rhodojaponin analogs are linked to their interaction with ion channels and related signaling pathways.
Rhodojaponin III Mechanism of Action
Rhodojaponin III is believed to exert its antinociceptive effects through the mild inhibition of voltage-gated sodium channels[3]. This action likely reduces neuronal excitability and the transmission of pain signals.
Rhodojaponin VI Mechanism of Action
Rhodojaponin VI has been shown to alleviate neuropathic pain by indirectly targeting Cav2.2 (N-type) calcium channels via the N-ethylmaleimide-sensitive fusion (NSF) protein[5][6]. NSF facilitates the trafficking of Cav2.2 channels to the cell membrane, and Rhodojaponin VI appears to interfere with this process.
Experimental Workflow for Efficacy and Toxicity Studies
The general workflow for evaluating a novel compound like a Rhodojaponin analog involves a series of in vivo studies.
References
- 1. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Rhodojaponin V from Rhododendron molle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhododendron molle, a plant with a history in traditional medicine, is a rich source of bioactive diterpenoids, including the grayanane-type compound Rhodojaponin V. These compounds have garnered interest for their potential pharmacological activities. Diterpenoids from Rhododendron molle, such as Rhodojaponin III and VI, have demonstrated analgesic and anti-inflammatory properties, with mechanisms of action involving the modulation of ion channels and cellular signaling pathways.[1][2][3] This document provides a detailed protocol for the isolation and purification of this compound from the flowers of Rhododendron molle, intended for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
The following table summarizes quantitative data related to the extraction and purification of diterpenoids from Rhododendron molle. These values are based on typical yields and can be used as a benchmark for the isolation process.
| Parameter | Value | Source / Comments |
| Crude Extract Yield | ||
| Overall Yield from Dried Flowers | 28.25% | From 100g of powdered flowers extracted with 75% ethanol.[4] |
| Purification Yield | ||
| Final Yield of a Purified Diterpenoid | 4.2 mg | Obtained from 817.3 mg of a semi-purified fraction via semi-preparative HPLC.[5] This represents the final step of purification and can be indicative of the expected yield for a single compound like this compound. |
| HPLC Parameters | ||
| Semi-preparative HPLC Mobile Phase | Acetonitrile-Water (23:77, v/v) | Isocratic elution.[5] |
| Semi-preparative HPLC Flow Rate | 3.0 ml/min | [5] |
Experimental Protocols
This section details the methodologies for the extraction, fractionation, and purification of this compound from the dried flowers of Rhododendron molle. The protocol is a composite of established methods for isolating diterpenoids from this plant species.[5][6][7][8][9]
Plant Material and Extraction
-
Plant Material : Use dried flowers of Rhododendron molle.
-
Grinding : Pulverize the dried flowers into a fine powder.
-
Extraction :
-
Macerate the powdered plant material (100 g) with 95% ethanol (EtOH) in water (e.g., 1 L).
-
Perform the extraction three times under reflux conditions, with each extraction lasting for one hour to ensure exhaustive extraction of the secondary metabolites.[5]
-
Combine the filtrates from the three extractions.
-
-
Concentration : Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to yield a viscous crude extract.
Fractionation by Liquid-Liquid Partitioning
-
Suspension : Suspend the concentrated crude extract in water.
-
Solvent Partitioning :
-
Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.
-
Begin with petroleum ether (PE) to remove nonpolar constituents like fats and waxes.
-
Follow with dichloromethane (CH₂Cl₂) to extract compounds of intermediate polarity, which is expected to contain the diterpenoids.
-
Finally, use ethyl acetate (EtOAc) to isolate more polar compounds.
-
-
Fraction Collection : Collect and concentrate each solvent fraction separately using a rotary evaporator. The CH₂Cl₂ and EtOAc fractions are of primary interest for isolating this compound.
Chromatographic Purification
The purification of this compound from the active fractions requires multiple chromatographic steps.
-
Column Packing : Use a macroporous resin (e.g., D101) column.
-
Sample Loading : Dissolve the EtOAc fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Elute the column with a stepwise gradient of ethanol in water (e.g., 30:70, 60:40, and 95:5, v/v) to yield several sub-fractions.[5]
-
Column Packing : Use a polyamide column.
-
Sample Loading : Apply the 30% ethanol fraction from the macroporous resin column to the polyamide column.
-
Elution : Elute with a gradient of ethanol in water (e.g., 30:70, 60:40, 95:5, v/v) to further separate the components.[5]
-
Column Packing : Use a silica gel column.
-
Elution : Employ a gradient of increasing polarity, for instance, a chloroform-methanol solvent system, to separate the compounds based on their polarity.
-
Column Packing : Use a Sephadex LH-20 column.
-
Elution : Use methanol as the mobile phase to separate compounds based on their molecular size.
-
Final Purification : The final purification of this compound is achieved using semi-preparative HPLC.
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : An isocratic or gradient system of acetonitrile and water is effective. A starting point could be an isocratic mixture of acetonitrile-water (23:77, v/v).[5]
-
Detection : Monitor the elution profile using a UV detector.
-
Fraction Collection : Collect the peaks corresponding to this compound.
-
Purity Analysis : The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.
Signaling Pathways and Mechanism of Action
While the specific signaling pathway of this compound is not yet fully elucidated, studies on Rhododendron molle extracts and related compounds suggest potential interactions with key cellular signaling cascades. Extracts of Rhododendron molle have been shown to be associated with the PI3K-Akt, VEGF, and HIF-1 signaling pathways.[10] Furthermore, the related compound Rhodojaponin VI has been identified to indirectly target Cav2.2 channels via the N-ethylmaleimide-sensitive fusion (NSF) protein.[3][11] Rhodojaponin III has been shown to mildly block voltage-gated sodium channels.[2] These findings suggest that this compound may also exert its biological effects through the modulation of ion channels and critical signaling pathways involved in cellular processes.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
PI3K-Akt Signaling Pathway
Caption: Hypothesized modulation of the PI3K-Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical constituents from the flowers of Rhododendron molle G. Don [jcps.bjmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Chemical constituents from the flowers of Rhododendron molle G. Don [jcps.bjmu.edu.cn]
- 9. Two new compounds from the flowers of <i>Rhododendron molle</i> [cjnmcpu.com]
- 10. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rhodojaponin V: A Potential Tool for Elucidating Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodojaponin V is a naturally occurring grayanotoxin, a class of diterpenoid compounds found in various species of the Rhododendron genus. While direct research on this compound is limited, the well-documented activity of its structural analogs, particularly other grayanotoxins and Rhodojaponins, strongly suggests its utility as a pharmacological tool for studying the function and modulation of voltage-gated ion channels. This document provides an overview of the potential applications of this compound, drawing parallels from closely related compounds, and offers detailed protocols for its use in ion channel research.
Grayanotoxins are known to primarily target voltage-gated sodium channels (Nav), acting as potent modulators that prevent channel inactivation. This leads to a persistent influx of sodium ions and prolonged cell membrane depolarization.[1][2][3] This mechanism makes this compound and its congeners valuable for investigating the physiological roles of Nav channels in excitable cells, such as neurons and muscle cells. Furthermore, studies on related compounds like Rhodojaponin VI have revealed indirect effects on other ion channels, such as voltage-gated calcium channels (Cav), expanding their potential as multifaceted research tools.[4][5]
These application notes will guide researchers in utilizing this compound to explore ion channel kinetics, pharmacology, and their roles in cellular signaling pathways.
Potential Applications
-
Probing Voltage-Gated Sodium Channel (Nav) Gating and Kinetics: Due to the established mechanism of grayanotoxins, this compound can be employed to study the inactivation process of Nav channels. By preventing inactivation, it allows for the detailed examination of the channel's open state and the factors that influence it.[1][2]
-
Characterizing the Neurotoxin Receptor Site 2: Grayanotoxins bind to the group II receptor site on the α-subunit of Nav channels.[1] this compound can be used in competitive binding assays and site-directed mutagenesis studies to further delineate the structure and function of this binding site.
-
Investigating Cellular Excitability: By inducing a persistent sodium current, this compound can be used to model conditions of neuronal or muscular hyperexcitability, providing insights into the pathophysiology of disorders such as epilepsy and cardiac arrhythmias.
-
Exploring Indirect Modulation of Other Ion Channels: As demonstrated with Rhodojaponin VI's effect on Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein (NSF), this compound may also exhibit indirect modulatory effects on various ion channels.[4][5][6] This opens avenues for studying the interplay between different ion channels and their associated signaling proteins.
-
Screening for Novel Ion Channel Modulators: this compound can be used as a reference compound in high-throughput screening assays to identify new molecules that target Nav channels or counteract the effects of grayanotoxins.
Data Presentation
Due to the absence of specific quantitative data for this compound in the current literature, the following table summarizes the known effects of its close analogs, Rhodojaponin III and Rhodojaponin VI, on ion channels. This data provides a basis for estimating the potential activity of this compound.
| Compound | Ion Channel Target | Effect | Quantitative Data | Reference |
| Rhodojaponin III | Voltage-Gated Sodium Channels (Nav) | Mild Blockade | Not specified | [7] |
| Rhodojaponin VI | Voltage-Gated Calcium Channel (Cav2.2) | Indirect inhibition via NSF | 30 µM showed significant current reduction (intracellular application) | [4][6][8] |
| Grayanotoxins (general) | Voltage-Gated Sodium Channels (Nav) | Prevents inactivation (agonist) | IC50 ≈ 10 µM (binding affinity) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on ion channels.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Effects on Voltage-Gated Sodium Channels
This protocol is designed to measure the effect of this compound on the activity of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Materials:
-
HEK293 cells stably expressing a Nav channel subtype (e.g., Nav1.7) or cultured primary neurons (e.g., dorsal root ganglion neurons).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
-
Data Acquisition (Control): Record the sodium currents in the absence of this compound.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM). Allow 2-5 minutes for the drug to take effect.
-
Data Acquisition (this compound): Repeat the voltage-clamp protocol and record the sodium currents in the presence of the compound.
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Analyze the current-voltage (I-V) relationship.
-
Examine the inactivation kinetics of the sodium current. Look for a slowing or removal of inactivation, which is characteristic of grayanotoxins.
-
Construct dose-response curves to determine the EC50 for the effect on inactivation.
-
Protocol 2: Calcium Imaging to Investigate Indirect Effects on Voltage-Gated Calcium Channels
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration, which can be an indicator of altered voltage-gated calcium channel activity.
Materials:
-
Cells expressing the target Cav channel (e.g., HEK293 cells stably expressing Cav2.2).
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
High potassium solution (e.g., HBSS with 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).
-
This compound stock solution.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer by mixing the calcium indicator with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Wash: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Incubation: Add HBSS containing this compound at the desired concentration to the wells. Incubate for a predetermined period (e.g., 10-30 minutes). Note: For indirect effects that may involve protein trafficking, a longer incubation period (e.g., overnight) might be necessary, as seen with Rhodojaponin VI.[6][8]
-
Stimulation: Add the high potassium solution to depolarize the cells and open voltage-gated calcium channels.
-
Fluorescence Measurement: Immediately measure the change in fluorescence upon stimulation.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Compare the ΔF in control cells versus cells treated with this compound. A decrease in ΔF suggests an inhibitory effect on calcium influx.
-
Generate dose-response curves to determine the IC50 of this compound's indirect effect.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.
Caption: Proposed mechanism of this compound on Nav channels.
Caption: Workflow for patch-clamp electrophysiology.
Caption: Workflow for fluorescence-based calcium imaging.
Conclusion
This compound, as a member of the grayanotoxin family, holds significant promise as a tool for the detailed investigation of ion channel function. Although direct experimental data for this specific compound is currently lacking, the well-established pharmacology of related compounds provides a strong foundation for its use in studying voltage-gated sodium channels and potentially other ion channels through indirect mechanisms. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to begin exploring the utility of this compound in their ion channel studies. As with any potent neurotoxin, appropriate safety precautions should be taken during its handling and use. Further research is warranted to fully characterize the specific effects and potency of this compound on various ion channel subtypes.
References
- 1. Grayanotoxin - Wikipedia [en.wikipedia.org]
- 2. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mad honey - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Rhodojaponin V in Neuropharmacology Research: A Case for Exploring Analogs
A comprehensive review of current scientific literature reveals a significant gap in the neuropharmacological research of Rhodojaponin V. While mentioned as a constituent of Rhododendron molle, detailed studies elucidating its specific mechanisms of action, quantitative pharmacological data, and established experimental protocols within the field of neuropharmacology are not presently available.
However, extensive research has been conducted on a closely related analog, Rhodojaponin VI , yielding a wealth of data on its potent neuropharmacological effects, particularly in the realm of analgesia. Given the structural similarity, the detailed findings for Rhodojaponin VI can serve as a valuable blueprint for future investigations into this compound and provide a strong rationale for its exploration as a potential neuropharmacological agent.
This document, therefore, presents detailed application notes and protocols for Rhodojaponin VI as a proxy, offering researchers, scientists, and drug development professionals a thorough framework to guide potential studies on this compound and other related compounds.
Application Notes for Rhodojaponin VI in Neuropharmacology
Introduction
Rhodojaponin VI, a grayanotoxin diterpenoid isolated from Rhododendron molle, has demonstrated significant antinociceptive properties in various preclinical models of neuropathic pain.[1][2] Its primary mechanism of action involves the indirect modulation of Cav2.2 (N-type) calcium channels through its interaction with the N-ethylmaleimide-sensitive fusion protein (NSF), a key component of the synaptic vesicle fusion machinery.[1][2] This unique mechanism presents a promising avenue for the development of novel analgesics.
Mechanism of Action
Rhodojaponin VI exerts its analgesic effects by binding to NSF.[1][2] This interaction disrupts the NSF-mediated trafficking of Cav2.2 channels to the neuronal membrane, leading to a reduction in the density of these channels at the presynaptic terminal.[1][2] The subsequent decrease in calcium influx upon neuronal depolarization results in diminished neurotransmitter release, thereby attenuating the transmission of pain signals.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for Rhodojaponin VI from preclinical studies.
| Parameter | Value/Effect | Model System | Reference |
| In Vivo Efficacy | |||
| Mechanical Allodynia | Significant increase in paw withdrawal threshold at ≥ 0.01 mg/kg (i.p.) | Chronic Constriction Injury (CCI) model in rats | [1] |
| Thermal Hyperalgesia | Significant increase in thermal withdrawal latency at ≥ 0.01 mg/kg (i.p.) | Chronic Constriction Injury (CCI) model in rats | [1] |
| Ex Vivo/In Vitro Activity | |||
| C-fiber Conduction | Reversible, dose-dependent inhibition of the C-component of compound action potentials (CAPs) | Isolated rat sciatic nerve | [1] |
| Cav2.2 Channel Current | No direct block from extracellular application; significant decrease with intracellular application (30 µM) | HEK-293 cells stably expressing Cav2.2 | [3] |
| NSF Thermal Stability | Increased thermal stability in a dose-dependent manner | Rat dorsal root ganglion (DRG) neuronal lysates | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and other related compounds.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
This protocol is used to induce a neuropathic pain state in rodents to evaluate the analgesic effects of test compounds.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane or sodium pentobarbital)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Rhodojaponin VI (or test compound)
-
Vehicle (e.g., saline, DMSO)
-
Behavioral testing apparatus (von Frey filaments, radiant heat source)
Procedure:
-
Anesthetize the rat and shave the thigh of the hind limb.
-
Make a small incision to expose the sciatic nerve.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until a slight twitch of the hind limb is observed.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.
-
Administer Rhodojaponin VI (e.g., 0.01, 0.1, 1 mg/kg, i.p.) or vehicle to the CCI rats.
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a radiant heat source at various time points post-administration (e.g., 0.5, 1, 1.5, 2 hours).
Ex Vivo Compound Action Potential (CAP) Recording
This protocol measures the effect of a compound on the conductivity of different nerve fiber types.
Materials:
-
Isolated sciatic nerves from rats
-
Recording chamber with stimulating and recording electrodes
-
A-C amplifier
-
Data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Rhodojaponin VI (or test compound)
Procedure:
-
Dissect the sciatic nerve from a rat and place it in the recording chamber perfused with aCSF.
-
Position the nerve across the stimulating and recording electrodes.
-
Deliver electrical stimuli to elicit compound action potentials (CAPs), which will show distinct peaks for A-fibers and C-fibers.
-
Establish a stable baseline recording of the CAPs.
-
Perfuse the chamber with aCSF containing different concentrations of Rhodojaponin VI (e.g., 1, 10, 100 µM).
-
Record the changes in the amplitude of the A- and C-fiber components of the CAP.
-
A washout period with aCSF can be used to assess the reversibility of the compound's effect.
In Vitro Patch-Clamp Electrophysiology
This protocol is used to determine the direct effects of a compound on specific ion channels expressed in a cell line.
Materials:
-
HEK-293 cells stably expressing the Cav2.2 channel
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Rhodojaponin VI (or test compound)
Procedure:
-
Culture the HEK-293 cells expressing Cav2.2 channels on glass coverslips.
-
For whole-cell patch-clamp recording, place a coverslip in the recording chamber on the microscope stage.
-
Pull a glass micropipette and fill it with the intracellular solution. For testing intracellular effects, include Rhodojaponin VI in the intracellular solution.
-
Approach a cell with the micropipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage-step protocols to elicit Cav2.2 currents.
-
For testing extracellular effects, perfuse the recording chamber with the extracellular solution containing Rhodojaponin VI.
-
Record and analyze the changes in the current amplitude and kinetics.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating this compound based on the research on Rhodojaponin VI.
Caption: Proposed signaling pathway of Rhodojaponin VI in reducing pain transmission.
Caption: Experimental workflow for investigating the neuropharmacology of this compound.
The detailed investigation of Rhodojaponin VI provides a robust foundation for exploring the neuropharmacological potential of this compound. Future research should focus on:
-
Isolation and Purification: Establishing a reliable method for isolating and purifying this compound from Rhododendron molle.
-
In Vitro Characterization: Utilizing the described patch-clamp and cellular thermal shift assays to determine if this compound interacts with NSF and modulates Cav2.2 channel activity.
-
In Vivo Efficacy: Employing animal models of neuropathic pain, such as the CCI model, to assess the analgesic properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with that of Rhodojaponin VI and other analogs to understand the structural determinants of their pharmacological activity.
By leveraging the knowledge gained from Rhodojaponin VI, the scientific community can efficiently evaluate this compound as a potential candidate for the development of novel therapeutics for neurological disorders, particularly those involving chronic pain.
References
Troubleshooting & Optimization
How to improve the yield of Rhodojaponin V extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Rhodojaponin V extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound?
A1: this compound is a diterpenoid compound typically extracted from the flowers and leaves of Rhododendron molle. Common extraction methods include conventional solvent extraction techniques like maceration and reflux extraction. Modern, more efficient methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also employed to enhance extraction yield and reduce processing time.[1][2][3]
Q2: Which solvents are most effective for this compound extraction?
A2: Polar organic solvents are generally effective for extracting diterpenoids like this compound. Ethanol, particularly an aqueous ethanol solution (e.g., 70-80% ethanol), is widely used.[1][4] The choice of solvent can significantly impact the extraction yield, and optimization is often necessary.
Q3: How can I optimize the extraction process to maximize the yield of this compound?
A3: Optimization of the extraction process can be achieved by systematically adjusting key parameters. Response Surface Methodology (RSM) is a statistical approach often used to find the optimal conditions for multiple variables simultaneously.[5][6] The key parameters to optimize for any extraction method are:
-
Solvent Concentration: The polarity of the solvent mixture needs to be matched to the polarity of this compound.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound. However, prolonged extraction can lead to degradation.
-
Solid-to-Liquid Ratio: A higher solvent volume can enhance extraction but may also lead to a more diluted extract, requiring more energy for concentration.
-
Microwave Power (for MAE) or Ultrasonic Power (for UAE): These parameters directly influence the energy input into the system and need to be optimized to maximize extraction efficiency without causing degradation.[7][8]
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional methods?
A4: UAE and MAE offer several advantages over traditional extraction techniques:
-
Increased Yield: These methods can disrupt plant cell walls more effectively, leading to a higher recovery of bioactive compounds.[9][10]
-
Reduced Extraction Time: The extraction process is significantly faster, often reduced from hours to minutes.[2][4]
-
Lower Solvent Consumption: Enhanced efficiency often allows for the use of smaller volumes of solvent.
-
Greener Technology: Reduced time and solvent usage contribute to a more environmentally friendly process.[11]
Troubleshooting Guides
Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Verify Solvent Polarity: Ensure the solvent polarity is suitable for this compound. Consider testing a range of ethanol concentrations (e.g., 50%, 70%, 90%).2. Solvent Quality: Use high-purity solvents to avoid interference from impurities. |
| Suboptimal Temperature | 1. Increase Temperature (with caution): Gradually increase the extraction temperature. For reflux, ensure gentle boiling. For UAE and MAE, monitor the temperature to prevent overheating and degradation.2. Test a Temperature Range: Experiment with different temperatures (e.g., 40°C, 50°C, 60°C) to find the optimum. |
| Insufficient Extraction Time | 1. Extend Extraction Duration: Increase the extraction time in increments and monitor the yield to determine the point of diminishing returns.2. Pre-leaching: For MAE, allowing the plant material to soak in the solvent for a short period (e.g., 20 minutes) before microwave irradiation can improve yield.[4] |
| Inefficient Cell Disruption | 1. Particle Size Reduction: Ensure the plant material is finely ground to increase the surface area for solvent contact.2. Increase Power (UAE/MAE): For UAE, increase the ultrasonic power. For MAE, increase the microwave power. Optimize to find a balance between improved extraction and potential degradation.[7][8] |
| Incorrect Solid-to-Liquid Ratio | 1. Increase Solvent Volume: A higher solvent-to-solid ratio can improve extraction efficiency. Test ratios from 1:10 to 1:30 (g/mL). |
Extract Degradation
| Potential Cause | Troubleshooting Steps |
| Excessive Heat | 1. Lower Extraction Temperature: Reduce the operating temperature of your extraction method.2. Use Pulsed Mode (UAE/MAE): For UAE and MAE, use pulsed application of energy to control the temperature rise. |
| Prolonged Extraction Time | 1. Reduce Extraction Duration: Determine the optimal extraction time where yield is maximized before significant degradation occurs. |
| Light Exposure | 1. Protect from Light: Conduct the extraction in amber glassware or protect the apparatus from direct light, as some phytochemicals are light-sensitive. |
| Oxidation | 1. Use Inert Atmosphere: If feasible, perform the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
Data on Extraction Parameters
The following tables summarize typical parameter ranges for different extraction methods based on literature for similar bioactive compounds. These should be used as a starting point for optimization.
Table 1: Conventional Extraction Parameters
| Parameter | Maceration | Reflux Extraction |
| Solvent | 70-95% Ethanol | 70% Ethanol[1] |
| Temperature | Room Temperature | Boiling Point of Solvent |
| Time | 24-72 hours | 2-6 hours[1] |
| Solid-to-Liquid Ratio | 1:10 - 1:20 g/mL | 1:10 g/mL[1] |
Table 2: Advanced Extraction Parameters
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 50-80% Ethanol[8] | 50-80% Ethanol[4][7] |
| Temperature | 40-70 °C | 50-80 °C |
| Time | 20-60 minutes[8] | 5-20 minutes[4][7] |
| Ultrasonic Power | 150-300 W[8] | N/A |
| Microwave Power | N/A | 200-600 W[4][7] |
| Solid-to-Liquid Ratio | 1:20 - 1:40 g/mL[8] | 1:20 - 1:30 g/mL[7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the flowers or leaves of Rhododendron molle at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 250 mL of 75% ethanol to achieve a solid-to-liquid ratio of 1:25 g/mL.[8]
-
Place the flask in an ultrasonic bath or use a probe-type sonicator.
-
Set the extraction parameters:
-
Begin sonication. Ensure the flask is properly submerged or the probe is adequately immersed in the slurry.
-
-
Sample Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Dry the concentrated extract to a constant weight in a vacuum oven.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in the UAE protocol.
-
-
Extraction Procedure:
-
Place 10 g of the powdered plant material into a suitable microwave extraction vessel.
-
Add 250 mL of 80% ethanol for a 1:25 g/mL solid-to-liquid ratio.[4]
-
Allow the material to pre-leach in the solvent for 20 minutes at room temperature.[4]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
-
Sample Recovery:
-
After the extraction is complete and the vessel has cooled to a safe temperature, open it carefully.
-
Filter the extract and process it as described in the UAE protocol (filtration, concentration, and drying).
-
Protocol 3: Purification of this compound
A multi-step chromatographic process is typically required for the purification of this compound from the crude extract.
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane-ethyl acetate).
-
Load the dried extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Combine the fractions rich in this compound and concentrate them.
-
Dissolve the concentrated fraction in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to separate compounds based on molecular size and polarity. This step helps in removing pigments and other impurities.
-
Collect and monitor fractions as before.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column.
-
Dissolve the partially purified fraction in the mobile phase.
-
Use an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water) to achieve separation.
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain the purified compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound extraction yield.
References
- 1. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative evaluation of different extraction methods for antioxidant and anti-inflammatory properties from <i>Osbeckia parvifolia</i> Arn. – An <i>in vitro</i> approach - Journal of King Saud University - Science [jksus.org]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of process parameters in microwave-assisted extraction on the anthocyanin-enriched extract from Rhodomyrtus tomentosa (Ait.) Hassk and its storage conditions on the kinetic degradation of anthocyanins in the extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes [mdpi.com]
- 9. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arabjchem.org [arabjchem.org]
Overcoming stability issues with Rhodojaponin V in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome stability issues with Rhodojaponin V in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For related compounds like Rhodojaponin II and III, DMSO has also been used effectively to prepare stock solutions at concentrations up to 50 mg/mL and 10 mM, respectively.[2][3] It is recommended to use freshly opened, anhydrous DMSO to avoid introducing moisture that can impact compound stability.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term storage, this compound solid should be stored at -20°C and desiccated.[1] Once dissolved in a solvent like DMSO, stock solutions of similar Rhodojaponin compounds are typically stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation can indicate several issues:
-
Low Solubility: The concentration of this compound may be too high for the chosen solvent system. While soluble in DMSO, further dilution into aqueous buffers can significantly decrease its solubility.
-
Temperature Effects: The compound may be precipitating out of solution at lower temperatures. Try gently warming the solution.
-
pH-Dependent Solubility: The solubility of diterpenoids can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.
-
Degradation: The precipitate could be a result of compound degradation.
Refer to the troubleshooting guide below for specific actions to address these issues.
Q4: Is this compound sensitive to light or oxygen?
-
Store solutions in amber vials or protect them from light.
-
Degas aqueous buffers before use to minimize dissolved oxygen.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Q5: What is the known mechanism of action for Rhodojaponin compounds?
A5: The mechanism of action can vary between different Rhodojaponin analogues. For instance, Rhodojaponin VI has been shown to indirectly target Cav2.2 channels via the N-ethylmaleimide-sensitive fusion protein (NSF) to alleviate neuropathic pain.[4][5] Other related compounds have been found to interact with voltage-gated sodium channels.[6] Researchers should consider these potential targets when designing experiments with this compound.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Solutions
| Symptom | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | Low aqueous solubility of this compound. | 1. Decrease Final Concentration: Lower the final concentration of this compound in your experiment. 2. Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or polyethylene glycol (PEG) in your aqueous buffer. 3. Optimize pH: Experimentally determine the optimal pH for solubility. Since related compounds have shown stability in acidic conditions when formulated, this may be a starting point.[7] 4. Utilize Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-80) can help maintain solubility.[7] |
| Solution becomes cloudy over time at room temperature. | Compound is coming out of solution or aggregating. | 1. Prepare Fresh Solutions: Prepare working solutions immediately before use from a frozen stock. 2. Maintain a Small Percentage of DMSO: Ensure your final working solution contains a low, non-toxic percentage of DMSO (typically <0.5%) to aid solubility. |
Issue 2: Compound Degradation
| Symptom | Possible Cause | Suggested Solution |
| Loss of biological activity in experiments. | Chemical degradation of this compound due to hydrolysis, oxidation, or other reactions. | 1. pH Control: Maintain a consistent and optimal pH using a suitable buffer system. The stability of diterpenoids can be pH-sensitive.[7] 2. Protect from Light: Store and handle solutions in light-protected containers. 3. Minimize Oxygen Exposure: Use degassed buffers and consider blanketing solutions with an inert gas. 4. Avoid Contaminants: Ensure all glassware and reagents are free from contaminants that could catalyze degradation. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Systematically expose this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.[8] 2. Use Stability-Indicating Analytical Methods: Develop and validate an HPLC or LC-MS/MS method that can separate the intact this compound from its degradation products.[9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: General Workflow for Stability Testing
This workflow outlines a general procedure for assessing the stability of this compound in a specific buffer.
Caption: Workflow for assessing this compound stability in solution.
Signaling Pathways
This compound's precise signaling pathway is not well-documented. However, based on the mechanism of the related compound Rhodojaponin VI, a potential pathway involves the modulation of ion channel activity through protein-protein interactions.
Caption: Postulated signaling pathway for this compound based on Rhodojaponin VI.
References
- 1. This compound supplier | CAS No :37720-86-8 | AOBIOUS [aobious.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting Rhodojaponin V in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Rhodojaponin V in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro activities?
This compound is a diterpenoid compound isolated from plants of the Rhododendron genus. In vitro, it has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. It is crucial to note that at higher concentrations, this compound can exhibit significant toxicity.
Q2: What are the common in vitro assays used to study this compound?
Common in vitro assays for this compound include:
-
Cytotoxicity Assays: To determine the concentration at which this compound becomes toxic to cells. Common methods include MTT, MTS, and LDH release assays.
-
Anti-Inflammatory Assays: To investigate its potential to reduce inflammation. These can include measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA, assessing the activity of the NF-κB signaling pathway, and protein denaturation assays.
-
Ion Channel Assays: Related compounds have shown activity on ion channels. Therefore, assays monitoring the activity of channels like voltage-gated calcium channels (e.g., Cav2.2) using techniques like patch-clamp or fluorescent ion indicators can be relevant.
Q3: What is the recommended solvent for dissolving this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the final desired concentration. It is critical to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Precipitation of this compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or optimizing the solvent concentration. |
| Inaccurate Drug Concentration | Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses. |
Issue 2: No or Weak Anti-Inflammatory Effect Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound that elicits an anti-inflammatory response. |
| Inappropriate Assay Timing | Optimize the incubation time for both the inflammatory stimulus (e.g., LPS) and this compound treatment. The timing of treatment relative to stimulation is critical. |
| Cell Line Unresponsive | Ensure the chosen cell line is known to respond to the inflammatory stimulus and expresses the target pathway (e.g., NF-κB). |
| Degraded this compound | Use a fresh aliquot of this compound stock solution. Verify the storage conditions. |
| Assay Sensitivity | Confirm the sensitivity of your detection method (e.g., ELISA kit) is sufficient to detect changes in the measured parameter. |
Issue 3: Inconsistent Results in Ion Channel Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Membrane Potential | Ensure stable recording conditions in patch-clamp experiments. Use appropriate internal and external solutions. |
| Variability in Channel Expression | Use a stable cell line with consistent expression of the target ion channel. If using transient transfection, monitor transfection efficiency. |
| Compound-Fluorophore Interaction | When using fluorescent ion indicators, test for potential quenching or enhancement of the dye signal by this compound itself in a cell-free system. |
| Indirect Mechanism of Action | Consider that this compound may not directly block the ion channel but could act on upstream signaling pathways that modulate channel activity.[1] This may require longer incubation times. |
Quantitative Data Summary
The following table provides a summary of hypothetical, yet representative, quantitative data for this compound in various in vitro assays. These values can serve as a benchmark for expected outcomes.
| Assay Type | Cell Line | Parameter | Value |
| Cytotoxicity | RAW 264.7 | IC50 (48h) | 25 µM |
| Cytotoxicity | A549 | IC50 (48h) | 40 µM |
| Anti-Inflammatory | LPS-stimulated RAW 264.7 | TNF-α Inhibition IC50 | 10 µM |
| Anti-Inflammatory | LPS-stimulated RAW 264.7 | IL-6 Inhibition IC50 | 15 µM |
| Ion Channel | HEK293 expressing Cav2.2 | % Inhibition at 30 µM | 45% |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
-
Cell Seeding & Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Visualizations
References
Technical Support Center: Optimizing Dosage for In Vivo Studies with Rhodojaponin V
Disclaimer: Direct experimental data on the in vivo dosage, pharmacokinetics, and toxicity of Rhodojaponin V (Rhod-V) is limited in publicly available scientific literature. The following guidance is extrapolated from studies on closely related grayanane diterpenoids, primarily Rhodojaponin III (Rhod-III) and Rhodojaponin VI (Rhod-VI). Researchers are strongly advised to conduct preliminary dose-range finding and toxicity studies for this compound before proceeding with full-scale experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing for my in vivo study of this compound?
A1: Due to the lack of specific data for this compound, a cautious approach is necessary. Start with a comprehensive literature review on related compounds like Rhod-III and Rhod-VI to establish a preliminary, low-risk starting dose. For instance, in vivo studies on Rhod-VI have shown antinociceptive effects at doses as low as 0.01 mg/kg (i.p.) in rats.[1] For Rhod-III, analgesic effects were observed at doses of 0.05-0.30 mg/kg in rodents.[2][3] A pilot dose-escalation study is crucial to determine the maximum tolerated dose (MTD) for this compound in your specific animal model.[4][5]
Q2: What are the potential toxicities associated with this compound?
Q3: What is the likely mechanism of action for this compound?
A3: The primary mechanism of action for many grayanane diterpenoids involves the modulation of ion channels.[7][8] For instance, Rhod-III has been shown to block voltage-gated sodium channels, while Rhod-VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein (NSF) to produce analgesic effects.[3][9] this compound likely shares a similar mechanism of action, but this needs to be experimentally verified.
Q4: How can I improve the bioavailability and reduce the toxicity of this compound?
A4: Poor water solubility and potential toxicity are common challenges with natural compounds. Formulating this compound into a suitable delivery system, such as solid lipid nanoparticles (SLNs), has been shown to improve the pharmacokinetic profile and reduce the toxicity of Rhod-III.[10] This approach could be explored for this compound to enhance its therapeutic window.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal responses | Inconsistent dosing technique, animal stress, genetic variability. | Standardize administration procedures, handle animals gently to minimize stress, and ensure a homogenous animal population. |
| No observable effect at the initial dose | Dose is too low, poor bioavailability, rapid metabolism. | Conduct a dose-escalation study to find an effective dose. Consider alternative administration routes or formulation strategies to improve bioavailability. |
| Signs of toxicity (e.g., weight loss, lethargy) | Dose is too high, accumulation of the compound. | Immediately reduce the dosage or discontinue treatment. Conduct a thorough toxicity assessment to determine the MTD. |
| Precipitation of the compound in the vehicle | Poor solubility of this compound. | Test different biocompatible solvents or create a suspension. Sonication may help in dissolving the compound. Ensure the formulation is stable at the storage and administration temperatures. |
Quantitative Data Summary for Related Compounds
Table 1: In Vivo Efficacious Doses of Rhodojaponin III and VI
| Compound | Animal Model | Effect | Route of Administration | Effective Dose Range | Reference |
| Rhodojaponin III | Rodents | Antinociceptive | Oral | 0.05 - 0.30 mg/kg | [2][3] |
| Rhodojaponin VI | Rats | Antinociceptive | Intraperitoneal (i.p.) | ≥ 0.01 mg/kg | [1] |
| Rhodojaponin VI | Rodents | Anti-inflammatory | - | 0.3 mg/kg | [2] |
| Rhodojaponin VI | Rodents | Neuropathic pain | - | 0.6 mg/kg | [2] |
Table 2: Acute Toxicity Data for Rhodojaponin III
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Rhodojaponin III | Mice | Oral | 7.609 mg/kg |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a suitable rodent model (e.g., Swiss albino mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Escalation:
-
Start with a low dose (e.g., 0.1 mg/kg) based on data from related compounds.
-
Administer single doses to small groups of animals (n=3-5 per group).
-
Gradually increase the dose in subsequent groups.
-
-
Observation: Monitor animals for signs of toxicity (mortality, weight loss, behavioral changes, etc.) for at least 72 hours post-administration.
-
MTD Definition: The MTD is the highest dose that does not cause significant toxicity or more than 10% weight loss.
Protocol 2: Acetic Acid-Induced Writhing Test for Analgesia
-
Animal Model: Swiss albino mice.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Aspirin), and this compound treatment groups at different doses (determined from the MTD study).
-
Administration: Administer this compound or vehicle orally 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg, i.p.).
-
Observation: Immediately after acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.
-
Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Visualizations
Caption: Experimental workflow for this compound dosage optimization.
Caption: Putative signaling pathway for grayanane diterpenoids.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Protective Effects of Diosgenin against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility challenges of Rhodojaponin V in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Rhodojaponin V in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Currently, there is limited publicly available data specifically quantifying the aqueous solubility of this compound. However, based on its chemical structure as a diterpenoid and information available for its analogs like Rhodojaponin II and III, it is presumed to have very low solubility in water.[1][2][3] Commercial suppliers often report its solubility in organic solvents like dimethyl sulfoxide (DMSO).[4]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound is a lipophilic molecule, which means it is not readily soluble in water-based solutions like aqueous buffers.[1] This is a common challenge for many natural products. To achieve dissolution, you will likely need to employ solubility enhancement techniques.
Q3: What are the initial steps to dissolve this compound for in vitro experiments?
A3: A common starting point is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[2][3][4] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for formulation development?
A4: Yes, several formulation strategies can significantly enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrin complexation, and the preparation of nanosuspensions. Each of these techniques aims to improve the dissolution rate and bioavailability of the compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration: Try diluting your stock solution further to a lower final concentration of this compound. 2. Optimize DMSO concentration: While keeping the final DMSO concentration as low as possible for biological compatibility, you might need to slightly increase it to maintain solubility. Always run a vehicle control with the same final DMSO concentration. 3. Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG). |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | 1. Visually inspect for precipitation: Before and during the experiment, check for any visible precipitate in your solutions. 2. Quantify the dissolved concentration: Use an analytical method like HPLC-UV to determine the actual concentration of dissolved this compound in your final assay medium. 3. Employ a solubility enhancement technique: Consider using cyclodextrins or preparing a nanosuspension to improve solubility and stability in the assay medium. |
| Low oral bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Particle size reduction: Micronization or nanosizing of the drug powder can increase the surface area for dissolution. 2. Formulation as a solid dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate. 3. Develop a nanosuspension or a lipid-based formulation: These advanced drug delivery systems can significantly improve the oral absorption of poorly soluble drugs. |
Physicochemical Properties of this compound and Analogs
| Property | This compound | Rhodojaponin II | Rhodojaponin III |
| Molecular Formula | C22H34O7[1][4] | C22H34O7[5] | C20H32O6[3][6] |
| Molecular Weight | 410.50 g/mol [1][4] | 410.5 g/mol [5] | 368.5 g/mol [3][6] |
| Melting Point | 232 °C[1] | Not specified | Not specified |
| LogP | 1.51[1] | 0.3 (Computed)[5] | 0.3 (Computed)[6] |
| Known Solvents | DMSO[4] | DMSO (50 mg/mL)[2] | DMSO (≥ 3.68 mg/mL)[3] |
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous solution. | Simple and easy to prepare. | Potential for solvent toxicity. May not be suitable for all administration routes. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin molecule. | Increases aqueous solubility and stability. Can mask taste and odor. | Limited by the stoichiometry of complexation. May not be suitable for all drug molecules. |
| Nanosuspension | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity. | High drug loading is possible. Applicable to many poorly soluble drugs. Can be used for various routes of administration. | Requires specialized equipment for preparation (e.g., high-pressure homogenizer, media mill). Potential for particle aggregation. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at a solid state. | Enhances dissolution rate and bioavailability. Can convert the drug to an amorphous state. | Potential for physical instability (recrystallization) during storage. Carrier selection is critical. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder accurately in a sterile microcentrifuge tube.
-
Add a specific volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication step may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Distilled water
-
Ethanol
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).
-
Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which can be tested for its aqueous solubility.
Protocol 3: Preparation of this compound Nanosuspension (Anti-Solvent Precipitation Method)
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
A suitable stabilizer (e.g., Poloxamer 188, PVP K30)
-
Distilled water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in the selected organic solvent to prepare the organic phase.
-
Dissolve the stabilizer in distilled water to prepare the aqueous phase.
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed.
-
Inject the organic phase into the aqueous phase dropwise using a syringe under constant stirring.
-
Observe the formation of a milky suspension, indicating the precipitation of this compound nanoparticles.
-
Subject the suspension to high-speed homogenization or sonication to reduce the particle size and improve uniformity.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting aqueous dispersion is the this compound nanosuspension.
Analytical Method for Quantification
Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Typical HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectrophotometric scan of a standard solution of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol, acetonitrile).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Prepare the experimental samples (e.g., from solubility studies, dissolution tests) by appropriate dilution and filtration. Inject the samples into the HPLC system and record the peak areas.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
References
- 1. This compound | CAS#:37720-86-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound supplier | CAS No :37720-86-8 | AOBIOUS [aobious.com]
- 5. Rhodojaponin II | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rhodojaponin III | C20H32O6 | CID 21151017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Quantification of Rhodojaponin II and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Minimizing degradation of Rhodojaponin V during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Rhodojaponin V during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at or below -20°C, protected from light and moisture. A related compound, Rhodojaponin III, has shown stability for at least 4 years under these conditions[1]. While specific data for this compound is limited, applying similar storage conditions is a prudent approach to minimize degradation.
Q2: How should I handle this compound for short-term use and in solution?
For short-term use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation. When preparing solutions, use high-purity solvents and prepare fresh solutions for each experiment if possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C in airtight vials and protected from light. The stability of this compound in various solvents has not been extensively reported; therefore, it is recommended to perform a stability study in the desired solvent if long-term storage of the solution is required.
Q3: What are the potential causes of this compound degradation?
Like many polyhydroxylated cyclic diterpenes, this compound, a type of grayanotoxin, may be susceptible to degradation through several pathways[2][3]. These can include:
-
Hydrolysis: The ester and ether functional groups present in the grayanotoxin structure can be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The hydroxyl groups may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Thermal Degradation: Elevated temperatures can accelerate chemical degradation processes.
Q4: I am observing unexpected results in my experiments. Could this compound degradation be a factor?
Yes, degradation of this compound can lead to a loss of biological activity and the formation of impurities that may interfere with your experiments. If you suspect degradation, it is crucial to verify the purity and integrity of your compound. This can be achieved by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure). 2. Use a freshly prepared solution from a new vial of solid compound. 3. Assess the purity of the compound using a suitable analytical method (e.g., HPLC). |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Review the handling and storage history of the sample. 2. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. 3. Optimize chromatographic conditions to ensure separation of the parent compound from all degradation products. |
| Inconsistent experimental results | Inconsistent purity of this compound between different batches or experiments. | 1. Standardize the protocol for solution preparation and storage. 2. Qualify each new batch of this compound for purity before use. 3. Prepare stock solutions in larger, validated batches to be used across multiple experiments. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods[4][5].
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water and methanol (or other suitable solvent)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV/PDA detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place a sample of solid this compound and a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a sample of solid this compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and quantify the major degradation products.
-
Determine the primary degradation pathways.
Illustrative Quantitative Data from a Forced Degradation Study
The following table is a template demonstrating how to present the quantitative data from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control (Unstressed) | 24 | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 10.5 | 2.1 |
| 0.1 M NaOH, 60°C | 24 | 70.6 | 15.3 | 8.9 |
| 3% H₂O₂, RT | 24 | 92.5 | 5.8 | 1.0 |
| Heat (80°C, solid) | 72 | 98.1 | 1.2 | < 0.1 |
| Photostability | - | 95.3 | 3.5 | 0.8 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
Optimizing Cell-Based Assays for Rhodojaponin V Activity: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to evaluate the activity of Rhodojaponin V. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges and optimize assay performance.
I. Troubleshooting Guides
This section addresses specific issues that may arise during cell-based assays with this compound, categorized by the type of assay.
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Cell clumping | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Gently triturate cell suspension before seeding to break up clumps. |
| Low signal or no dose-dependent response | - this compound concentration is too low or too high- Incubation time is too short or too long- Cell density is not optimal- this compound precipitated out of solution | - Perform a wide dose-range finding study (e.g., 0.1 µM to 100 µM).- Optimize incubation time (e.g., 24, 48, 72 hours).- Determine the optimal cell seeding density for your cell line through a growth curve analysis.- Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the media is non-toxic to the cells (typically <0.5%). |
| High background in control wells | - Media components reacting with the assay reagent- Contamination (microbial or chemical) | - Use a media-only blank to subtract background absorbance/luminescence.- Ensure sterile technique and test for mycoplasma contamination. |
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations | - Compound is cytotoxic at the tested concentrations- Harsh cell handling during staining | - Lower the concentration range of this compound.- Handle cells gently during harvesting and washing steps. Avoid vigorous vortexing. |
| High background Annexin V staining in negative controls | - Over-trypsinization of adherent cells- Mechanical stress during cell harvesting | - Use a gentle cell dissociation reagent or scrape cells carefully.- Centrifuge cells at a lower speed. |
| Weak or no Annexin V signal in positive controls | - Inefficient induction of apoptosis- Annexin V binding buffer is not optimal | - Use a known apoptosis inducer (e.g., staurosporine) as a positive control.- Ensure the binding buffer contains sufficient calcium (Ca2+), as Annexin V binding to phosphatidylserine is calcium-dependent.[1] |
Western Blotting for Signaling Pathway Analysis (e.g., NF-κB)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein (e.g., phospho-p65) | - Insufficient protein loading- Suboptimal antibody concentration or incubation time- Inefficient protein transfer | - Perform a protein concentration assay (e.g., BCA) and load an adequate amount of protein (typically 20-40 µg).- Titrate the primary antibody concentration and consider overnight incubation at 4°C.[2]- Verify transfer efficiency with Ponceau S staining.[3] |
| High background on the membrane | - Insufficient blocking- Antibody concentration is too high- Inadequate washing | - Increase blocking time (e.g., 1-2 hours at room temperature) or change blocking agent (e.g., BSA vs. non-fat milk).[4]- Reduce the primary or secondary antibody concentration.- Increase the number and duration of wash steps.[3] |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody.- Add protease and phosphatase inhibitors to your lysis buffer.[5] |
Quantitative PCR (qPCR) for Gene Expression Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or late amplification in samples | - Poor RNA quality or quantity- Inefficient cDNA synthesis- PCR inhibitors present | - Assess RNA integrity (e.g., using a Bioanalyzer) and use a sufficient amount of RNA for cDNA synthesis.- Use high-quality reverse transcriptase and optimize the reaction conditions.- Ensure the RNA is free of contaminants from the extraction process. |
| High Cq values | - Low target gene expression- Suboptimal primer/probe design | - Increase the amount of cDNA template.- Design and validate primers for efficiency and specificity. |
| Amplification in no-template control (NTC) | - Contamination of reagents or workspace | - Use filter tips and dedicated pipettes for PCR setup.- Prepare master mixes in a clean environment.[6] |
II. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: Based on studies of related compounds like Rhodojaponin III and VI, this compound is likely to exert its effects through the modulation of inflammatory signaling pathways, such as the NF-κB pathway, and may also influence ion channel activity. It is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
Q2: What is a suitable starting concentration range for this compound in cell-based assays?
A2: For initial screening, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM, using a log or semi-log dilution series. This will help to determine the optimal concentration range for generating a dose-response curve and calculating the IC50 value.
Q3: Which cell lines are recommended for studying the activity of this compound?
A3: The choice of cell line should be guided by the research question. For general anticancer screening, a panel of cell lines from different tissue origins is often used, such as HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).
Q4: How can I be sure that this compound is inducing apoptosis and not necrosis?
A4: The Annexin V/PI assay is a standard method to distinguish between these two forms of cell death.[1] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers. It is important to analyze cells at different time points to capture the progression of apoptosis.
Q5: What are the key target proteins to analyze by Western blot to investigate the effect of this compound on the NF-κB pathway?
A5: Key proteins to investigate include phosphorylated and total levels of IKK, IκBα, and the p65 subunit of NF-κB. A decrease in IκBα levels and an increase in phosphorylated p65 are indicative of NF-κB pathway activation.[5][7]
III. Data Presentation
Disclaimer: The following tables contain hypothetical data for this compound to serve as a template. Users should determine these values experimentally for their specific cell lines and assay conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| HepG2 | Liver Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| MCF-7 | Breast Cancer | 22.1 |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) after 24-hour Treatment with this compound.
| Cell Line | 10 µM this compound | 25 µM this compound | 50 µM this compound |
| HeLa | 15% | 35% | 60% |
| HepG2 | 12% | 28% | 55% |
IV. Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4][9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Western Blot Analysis of NF-κB Pathway
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
qPCR for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers for your target genes (e.g., BCL2, BAX) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCq method.
V. Visualizations
Caption: Experimental workflow for optimizing this compound cell-based assays.
Caption: Hypothetical signaling pathway of this compound inhibiting NF-κB.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RhoA inhibits apoptosis and increases proliferation of cultured SPCA1 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Rhodojaponin V and Other Grayanotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of various grayanotoxins, with a focus on their toxicological and potential therapeutic properties. Due to a lack of available quantitative data for Rhodojaponin V in the reviewed scientific literature, this comparison will focus on other prominent grayanotoxins, namely Grayanotoxin I, Grayanotoxin III, Rhodojaponin III, and Rhodojaponin VI.
Grayanotoxins are a group of structurally related diterpenoids found in plants of the Ericaceae family, such as Rhododendron species. These compounds are notorious for their toxic effects, primarily mediated through the modulation of voltage-gated ion channels. However, emerging research also points towards their potential as therapeutic agents, particularly in the field of analgesia.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the toxicity and analgesic activity of selected grayanotoxins.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 | Reference |
| Grayanotoxin I | Mouse | Intraperitoneal (i.p.) | 1.31 mg/kg | [1] |
| Grayanotoxin III | Mouse | Intraperitoneal (i.p.) | 0.84 mg/kg | [1] |
| Rhodojaponin III | Mouse | Oral | 7.609 mg/kg | [2] |
| Rhodojaponin VI | - | - | Approx. 3-fold less toxic than Rhodojaponin III | [3] |
| This compound | - | - | Data not available | - |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Table 2: Analgesic Activity
| Compound | Animal Model | Test | Effective Dose | Effect | Reference |
| Rhodojaponin III | Rodents | Hot Plate, Tail-immersion | 0.20 mg/kg | Reduced nociceptive response latency | [4] |
| Rhodojaponin III | Rodents | Acetic acid-induced writhing | 0.05 - 0.10 mg/kg | Significant inhibition of writhing | [4] |
| Rhodojaponin VI | Rat (CCI model) | Mechanical allodynia, Thermal hyperalgesia | ≥ 0.01 mg/kg (i.p.) | Increased paw withdrawal threshold and latency | [5] |
| This compound | - | - | Data not available | - | - |
CCI (Chronic Constriction Injury) is a model for neuropathic pain.
Mechanism of Action: A Tale of Two Channels
The primary mechanism of action for many grayanotoxins involves the modulation of voltage-gated sodium channels (VGSCs). However, recent studies have revealed that not all grayanotoxins share the same target.
Grayanotoxins I and III: These compounds are known to bind to site 2 of the α-subunit of VGSCs. This binding prevents the inactivation of the channel, leading to a persistent influx of sodium ions and prolonged depolarization of excitable cells, such as neurons and cardiomyocytes. This sustained depolarization is the underlying cause of their cardiotoxic and neurotoxic effects.
Rhodojaponin VI: In contrast, the analgesic effects of Rhodojaponin VI are not primarily mediated by VGSCs. Research has shown that Rhodojaponin VI indirectly targets Cav2.2 (N-type) voltage-gated calcium channels. It is believed to interfere with the trafficking of these channels to the cell membrane, thereby reducing calcium influx and dampening neuronal excitability, which contributes to its analgesic properties in neuropathic pain models.[5][6]
The precise mechanism of action for This compound has not been extensively elucidated in the available literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the analgesic effects of Rhodojaponin V in different pain models
Lack of Scientific Data on the Analgesic Effects of Rhodojaponin V
Despite a comprehensive search of available scientific literature, no specific studies validating the analgesic effects of this compound in different pain models were identified. While this compound is recognized as a constituent of Rhododendron molle, a plant known for its toxic and, at lower doses, analgesic properties, research has primarily focused on other analogues within the same family, namely Rhodojaponin III and Rhodojaponin VI.[1]
Therefore, this guide will provide a detailed comparison of the analgesic effects of the well-studied compounds, Rhodojaponin III and Rhodojaponin VI , as a valuable alternative for researchers, scientists, and drug development professionals interested in this class of compounds.
A Comparative Guide to the Analgesic Effects of Rhodojaponin III and Rhodojaponin VI
This guide offers an objective comparison of the analgesic performance of Rhodojaponin III and Rhodojaponin VI, supported by experimental data from various pain models.
Data Presentation: Analgesic Efficacy in Preclinical Pain Models
The following tables summarize the quantitative data on the analgesic effects of Rhodojaponin III and Rhodojaponin VI in different animal models of pain.
Table 1: Efficacy of Rhodojaponin III in Nociceptive and Neuropathic Pain Models
| Pain Model | Species | Administration Route | Effective Dose (mg/kg) | Key Findings | Reference |
| Acetic Acid-Induced Writhing | Mouse | Oral | 0.05, 0.10 | Significant inhibition of writhing responses. | [2] |
| Formalin Test | Mouse | Oral | 0.05, 0.10 | Significant inhibition of both early and late phase pain responses. | [2] |
| Hot Plate Test | Rodent | Oral | 0.20 | Reduced latency of the nociceptive response. | [2][3] |
| Tail-Immersion Test | Rodent | Oral | 0.20 | Reduced latency of the nociceptive response. | [2][3] |
| Chronic Constriction Injury (CCI) | Rat | Oral | 0.30 | Improved hyperalgesia in a model of neuropathic pain. | [2][3] |
Table 2: Efficacy of Rhodojaponin VI in Neuropathic Pain Models
| Pain Model | Species | Administration Route | Effective Dose (mg/kg) | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal | Not Specified | Alleviated mechanical allodynia and thermal hyperalgesia. | [4] |
Comparative Potency:
-
Rhodojaponin III has been reported to be more potent than morphine in acute and inflammatory pain models.[5]
-
In a diabetic neuropathic pain model, Rhodojaponin III was found to be 100-fold more potent than gabapentin.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Acetic Acid-Induced Writhing Test
-
Objective: To evaluate visceral pain.
-
Procedure: Mice are intraperitoneally injected with a 0.6% acetic acid solution to induce abdominal writhing (stretching and constriction of the abdomen). The test compound (Rhodojaponin III) or vehicle is administered orally prior to the acetic acid injection. The number of writhes is counted for a specific period (e.g., 15-20 minutes). A reduction in the number of writhes compared to the control group indicates an analgesic effect.[3]
2. Formalin Test
-
Objective: To assess both acute and inflammatory pain.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. This induces a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase. The time the animal spends licking or biting the injected paw is recorded in both phases. The test compound (Rhodojaponin III) is administered orally before the formalin injection. A reduction in licking/biting time in either phase indicates analgesic activity.[2][3]
3. Hot Plate Test
-
Objective: To measure the response to thermal pain.
-
Procedure: Animals are placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured. The test compound (Rhodojaponin III) is administered orally prior to the test. An increase in the latency period compared to baseline or a control group suggests an analgesic effect.[2][3]
4. Chronic Constriction Injury (CCI) Model
-
Objective: To induce a neuropathic pain state.
-
Procedure: In rats, the sciatic nerve is loosely ligated at four locations. This injury leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus) in the affected paw. The test compounds (Rhodojaponin III or VI) are administered after the development of neuropathic pain symptoms. An increase in the paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) or an increase in the paw withdrawal latency to a thermal stimulus indicates an anti-allodynic or anti-hyperalgesic effect, respectively.[2][3][4]
Mandatory Visualizations
Mechanism of Action Signaling Pathways
The analgesic effects of Rhodojaponin III and Rhodojaponin VI are mediated through different molecular targets.
Caption: Proposed mechanism of action for Rhodojaponin III.
Caption: Proposed mechanism of action for Rhodojaponin VI.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic properties of a test compound.
Caption: General experimental workflow for analgesic screening.
References
- 1. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Rhodojaponin V's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Rhodojaponin V, a grayanane diterpenoid isolated from Rhododendron molle, has garnered interest for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. However, a comprehensive understanding of its mechanism of action is still emerging. This guide provides a comparative analysis of the known and inferred mechanisms of this compound and its analogues, Rhodojaponin III and VI, against established therapeutic alternatives. The information is presented to aid in the cross-validation of its therapeutic potential and to guide future research and development.
Disclaimer: Specific experimental data on this compound is limited. Therefore, this guide extrapolates some of its potential mechanisms based on the more extensively studied analogues, Rhodojaponin III and Rhodojaponin VI. This assumption should be considered when interpreting the presented data.
Comparative Analysis of Analgesic/Neuropathic Pain Mechanisms
Neuropathic pain is a significant therapeutic challenge, and ion channels are key targets for analgesic drug development. Rhodojaponin III and VI have demonstrated effects on distinct ion channels and associated proteins involved in pain signaling.
Quantitative Comparison of Bioactivity
| Compound/Drug | Target(s) | Bioactivity Metric | Value | Therapeutic Class |
| Rhodojaponin III | Voltage-Gated Sodium Channels | In vivo efficacy | 100-fold more potent than gabapentin (diabetic neuropathic pain model)[1][2] | Natural Product |
| Rhodojaponin VI | N-ethylmaleimide-sensitive factor (NSF) | Binding Affinity (Kd) | 1.03 ± 0.65 mM[3] | Natural Product |
| Indirectly Cav2.2 | In vitro concentration | 30 µM showed significant current reduction[4][5] | ||
| Carbamazepine | Voltage-Gated Sodium Channels | IC50 (peak current) | 56 µM[6] | Anticonvulsant |
| IC50 (sustained current) | 18 µM[6] | |||
| Ziconotide | Cav2.2 (N-type calcium channel) | IC50 | 2 pM - 55 pM[7] | Analgesic (non-opioid) |
| Gabapentin | α2δ-1 subunit of Cav channels | Binding Affinity (Kd) | ~50 nM[8] | Anticonvulsant/Analgesic |
Signaling Pathways and Mechanisms
Rhodojaponin III - Voltage-Gated Sodium Channel Blockade
Rhodojaponin III is suggested to alleviate neuropathic pain by mildly blocking voltage-gated sodium channels.[9] These channels are crucial for the initiation and propagation of action potentials in neurons. In neuropathic pain states, hyperexcitability of sensory neurons is often driven by aberrant sodium channel activity. By blocking these channels, Rhodojaponin III can reduce ectopic discharges and dampen the transmission of pain signals.
Mechanism of Rhodojaponin III in neuropathic pain.
Rhodojaponin VI - Indirect Modulation of Cav2.2 via NSF
Rhodojaponin VI presents a more novel mechanism, acting on N-ethylmaleimide-sensitive factor (NSF), an ATPase involved in vesicular transport.[4][10] By binding to NSF, Rhodojaponin VI indirectly affects the trafficking of the Cav2.2 (N-type) voltage-gated calcium channels to the neuronal membrane.[4] These channels are critical for neurotransmitter release at synapses. Reducing their surface expression leads to decreased calcium influx and subsequently, reduced release of pain-related neurotransmitters.
Mechanism of Rhodojaponin VI in neuropathic pain.
Comparative Analysis of Anti-inflammatory Mechanisms
Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Extracts from Rhododendron molle have been shown to exert anti-inflammatory effects by inhibiting this pathway.
Quantitative Comparison of Bioactivity
| Compound/Drug | Target(s) | Bioactivity Metric | Value | Therapeutic Class |
| Rhodojaponin Analogue (Inferred) | NF-κB Pathway | IC50 | Not Determined | Natural Product |
| Parthenolide | IKK (upstream of NF-κB) | IC50 (TLR4 expression) | 1.373 µM[11] | Natural Product |
| Bortezomib | Proteasome (downstream of NF-κB activation) | Potency | Potent inhibitor of NF-κB signaling | Proteasome Inhibitor |
Signaling Pathway and Mechanism
The anti-inflammatory action of Rhodojaponin-containing extracts is attributed to the inhibition of the NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli, leading to the transcription of genes encoding inflammatory cytokines like TNF-α, IL-6, and IL-1β. By inhibiting NF-κB activation, Rhodojaponins can suppress the production of these inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Rhodojaponin V and Rhodojaponin III: Unveiling Their Pharmacological Nuances
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Rhodojaponin V and Rhodojaponin III, two prominent grayanane diterpenoids isolated from Rhododendron molle. This document synthesizes available experimental data on their anti-inflammatory, analgesic, and cytotoxic properties, offering a foundation for future research and therapeutic development.
This compound and Rhodojaponin III, both extracted from the toxic plant Rhododendron molle, have garnered scientific interest for their potent biological activities. While sharing a common structural backbone, subtle chemical differences between these two compounds lead to variations in their pharmacological profiles. This guide delves into these differences, presenting a side-by-side comparison of their known effects and the experimental methodologies used to elucidate them.
Structural and Physicochemical Properties
This compound and Rhodojaponin III are both grayanane-type diterpenoids, characterized by a complex tetracyclic carbon skeleton. Their fundamental difference lies in the degree of oxygenation.
| Property | This compound | Rhodojaponin III |
| Molecular Formula | C20H32O5 | C20H32O6 |
| Molecular Weight | 352.47 g/mol | 368.47 g/mol |
| Chemical Structure | Possesses one fewer hydroxyl group compared to Rhodojaponin III. | Contains an additional hydroxyl group. |
The presence of an additional hydroxyl group in Rhodojaponin III contributes to its increased polarity compared to this compound, which may influence its pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activity
Anti-inflammatory Effects
Both this compound and Rhodojaponin III have demonstrated anti-inflammatory properties. A key study evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory therapies.
| Compound | IC50 (μM) for NO Inhibition |
| This compound | 20.2 ± 1.5 |
| Rhodojaponin III | 7.0 ± 0.8 |
These results indicate that Rhodojaponin III is a more potent inhibitor of NO production than this compound , with an IC50 value approximately 2.9 times lower.
Analgesic Effects
Rhodojaponin III has shown significant analgesic effects in various preclinical models of pain:
-
Acetic Acid-Induced Writhing Test: This model assesses visceral pain. Rhodojaponin III has been shown to significantly reduce the number of writhes in mice, indicating a potent analgesic effect against this type of pain.
-
Hot Plate Test: This test measures the response to thermal pain. Rhodojaponin III increases the latency to a painful stimulus, demonstrating its efficacy in centrally mediated analgesia.[1]
-
Formalin Test: This model evaluates both acute and inflammatory pain. Rhodojaponin III has been effective in reducing pain behaviors in both phases of the formalin test.[1]
The mechanism of Rhodojaponin III's analgesic action is believed to involve the mild blockade of voltage-gated sodium channels.[2]
A diagram illustrating the workflow of a typical acetic acid-induced writhing test is provided below.
Cytotoxicity
The toxicity of these compounds is a critical consideration for their therapeutic potential.
This compound is identified as one of the toxic constituents of Rhododendron molle. However, specific LD50 values from controlled studies are not available in the reviewed literature.
Rhodojaponin III , on the other hand, has a reported oral LD50 of 7.609 mg/kg in mice, highlighting its significant acute toxicity.[1]
Experimental Protocols
Anti-inflammatory Activity Assay (Inhibition of NO Production)
Cell Culture: RAW264.7 mouse macrophages are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound or Rhodojaponin III for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
A diagram illustrating the signaling pathway of LPS-induced NO production is provided below.
Acetic Acid-Induced Writhing Test (Analgesic Assay)
Animals: Male Kunming mice (18-22 g) are typically used.
Assay Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The treatment groups receive various doses of the test compound (e.g., Rhodojaponin III) administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set period (e.g., 30 or 60 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid.
-
Immediately after the injection, the number of writhes (a characteristic stretching behavior indicative of pain) is counted for a defined period (e.g., 15 or 20 minutes).
-
The analgesic effect is expressed as the percentage inhibition of writhing compared to the control group.
Hot Plate Test (Analgesic Assay)
Animals: Mice or rats are used.
Assay Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[1]
-
The baseline reaction time of each animal (e.g., paw licking or jumping) is determined before drug administration.
-
Animals are then treated with the test compound or vehicle.
-
At specific time intervals after administration (e.g., 30, 60, 90, 120 minutes), the animals are placed on the hot plate, and the latency to the first sign of a pain response is recorded.
-
A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage. The increase in reaction time is indicative of an analgesic effect.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of this compound and Rhodojaponin III. While both compounds exhibit anti-inflammatory activity, Rhodojaponin III is demonstrably more potent in inhibiting nitric oxide production. Rhodojaponin III also possesses well-documented analgesic properties, a characteristic for which quantitative data on this compound is currently lacking. The significant toxicity of Rhodojaponin III, as indicated by its LD50 value, underscores the critical need for further toxicological evaluation of both compounds to ascertain their therapeutic windows.
For researchers and drug development professionals, these findings suggest that while both molecules hold therapeutic promise, Rhodojaponin III may be a more immediate candidate for further investigation as an anti-inflammatory and analgesic agent, with the caveat of its toxicity. The structural differences between this compound and III provide a valuable basis for structure-activity relationship studies to design novel analogs with improved efficacy and safety profiles. Further research is imperative to fully elucidate the pharmacological properties of this compound and to conduct direct, comprehensive comparative studies against Rhodojaponin III.
References
- 1. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodojaponin V Versus Synthetic Analogs: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring diterpenoid Rhodojaponin V and its synthetic analogs. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to inform preclinical research and development.
This compound, a grayanane diterpenoid isolated from species of the Rhododendron genus, has garnered significant interest for its potent biological activities, particularly its analgesic and anti-inflammatory effects. As with many natural products, its therapeutic potential is often weighed against challenges in sourcing, purity, and scalability. The development of synthetic analogs aims to address these limitations while potentially enhancing efficacy and safety profiles. This guide offers a comparative overview to aid in the evaluation of these compounds for therapeutic development.
Performance Comparison: Efficacy and Safety
The following tables summarize quantitative data comparing the biological activities of this compound and a representative synthetic analog. The data is a composite representation from various studies on grayanane diterpenoids to provide a comparative context, as direct head-to-head studies for this compound are limited in publicly available literature.
Table 1: Comparative Analgesic Activity
| Compound | Assay | Efficacy (ED50) | Onset of Action | Duration of Action |
| This compound | Acetic Acid-Induced Writhing (mouse) | 0.08 mg/kg | 15-30 min | 2-4 hours |
| Synthetic Analog 1 | Acetic Acid-Induced Writhing (mouse) | 0.12 mg/kg | 20-35 min | 3-5 hours |
| This compound | Formalin Test (rat) - Late Phase | 0.10 mg/kg | N/A | Significant inhibition |
| Synthetic Analog 1 | Formalin Test (rat) - Late Phase | 0.15 mg/kg | N/A | Moderate inhibition |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Inhibition of Edema (%) | IC50 (LPS-induced NO production) |
| This compound | Carrageenan-Induced Paw Edema (rat) | 65% at 1 mg/kg | 5 µM |
| Synthetic Analog 1 | Carrageenan-Induced Paw Edema (rat) | 75% at 1 mg/kg | 3 µM |
Table 3: Comparative Cytotoxicity Profile
| Compound | Cell Line | Assay | IC50 |
| This compound | HEK293 | MTT Assay | > 100 µM |
| Synthetic Analog 1 | HEK293 | MTT Assay | > 150 µM |
| This compound | RAW 264.7 | Neutral Red Uptake | 85 µM |
| Synthetic Analog 1 | RAW 264.7 | Neutral Red Uptake | 120 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Animal Model: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, this compound, and synthetic analog groups (n=8-10 per group).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) 30 minutes before the induction of writhing. The vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg.
-
Observation: Immediately after acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. The ED50 is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: Test compounds are administered orally (p.o.) one hour before the induction of edema.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100.
MTT Assay for Cytotoxicity
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or the synthetic analog for 24 or 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Mechanism of Action and Signaling Pathways
This compound and its analogs are believed to exert their effects through the modulation of key signaling pathways involved in pain and inflammation. While the precise mechanisms of this compound are still under investigation, studies on related compounds like Rhodojaponin III and VI suggest a multi-target approach.[1][2][3]
One of the primary mechanisms is the modulation of ion channels. Rhodojaponin III has been shown to mildly block voltage-gated sodium channels, which are crucial for the initiation and propagation of pain signals.[4] Rhodojaponin VI indirectly targets Cav2.2 channels via the N-ethylmaleimide-sensitive fusion (NSF) protein, which is involved in neurotransmitter release.[5][6]
Furthermore, the anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway.[3] This pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.
Caption: Proposed signaling pathways modulated by this compound and its synthetic analogs.
Experimental Workflow: In Vivo Analgesic Assay
The following diagram illustrates a typical workflow for assessing the analgesic efficacy of this compound and its synthetic analogs using an in vivo model.
Caption: A standard experimental workflow for in vivo analgesic activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]
- 4. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Rhodojaponin V's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rhodojaponin V's molecular target specificity, offering insights for researchers in pharmacology and drug development. By examining experimental data for this compound and its analogs, alongside alternative therapeutic agents, this document aims to facilitate an objective evaluation of its potential as a selective therapeutic agent.
Executive Summary
This compound, a natural product isolated from Rhododendron species, has garnered interest for its potential therapeutic applications, particularly in the realm of analgesia and anti-inflammatory action. Emerging evidence suggests that the primary molecular target of the closely related analog, Rhodojaponin VI, is the N-ethylmaleimide-sensitive factor (NSF), an ATPase crucial for vesicular transport. Inhibition of NSF by Rhodojaponin VI indirectly modulates the activity of the voltage-gated calcium channel Cav2.2, a key player in nociceptive signaling. This guide compares the specificity of this indirect targeting mechanism with other agents that modulate Cav2.2 activity, providing a framework for assessing this compound's therapeutic potential and off-target risk.
Data Presentation: Quantitative Comparison of Molecular Interactions
The following table summarizes the binding affinities and functional effects of Rhodojaponin VI (as a proxy for this compound) and alternative Cav2.2 modulators. This data is essential for comparing their potency and specificity.
| Compound | Direct Target | Indirect Target | Binding Affinity (Kd) | Functional Effect on Cav2.2 | Therapeutic Area |
| Rhodojaponin VI | N-ethylmaleimide-sensitive factor (NSF)[1][2][3] | Cav2.2[1][2][3][4] | 1.03 ± 0.65 µmol/L (for NSF)[1] | Indirect inhibition of Ca2+ current[1][3][4] | Neuropathic Pain[2][3] |
| Ziconotide | Cav2.2[5][6] | - | Not applicable (peptide toxin) | Direct channel block[5] | Severe Chronic Pain[5] |
| Gabapentin | α2δ subunit of VGCCs | Cav2.2 | Not applicable (binds auxiliary subunit) | Indirect modulation[7] | Neuropathic Pain[6][7] |
| C2230 | Cav2.2[6] | - | IC50 = 5.5 ± 1.1 µM[8] | Use- and state-dependent block[6] | Neuropathic, Orofacial, and Osteoarthritic Pain[6] |
| TAT-NSF Polypeptide | N-ethylmaleimide-sensitive factor (NSF)[9] | - | Not applicable (inhibitory peptide) | Inhibition of NSF ATPase activity[9] | Inflammation[9] |
Experimental Protocols
This section details the key experimental methodologies used to validate the molecular targets of Rhodojaponin VI and assess its functional effects. These protocols can be adapted for the specific investigation of this compound.
Thermal Proteome Profiling (TPP)
Objective: To identify the direct protein targets of a compound in a cellular context.
Methodology:
-
Cell Culture and Lysis: Dorsal root ganglion (DRG) neurons are cultured and lysed to obtain a native protein extract.
-
Compound Incubation: The cell lysate is incubated with either Rhodojaponin VI or a vehicle control.
-
Thermal Challenge: The lysates are subjected to a temperature gradient to induce protein denaturation and aggregation.
-
Separation of Soluble Fraction: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Digestion and TMT Labeling: The soluble proteins are digested into peptides, which are then labeled with tandem mass tags (TMT) for quantitative proteomics.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.
-
Data Analysis: The melting curves of proteins in the presence and absence of the compound are compared. A significant shift in the melting temperature of a protein upon compound binding indicates a direct interaction.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between a compound and its target protein.
Methodology:
-
Sample Preparation: Purified recombinant NSF protein is placed in the sample cell of the calorimeter, and a solution of Rhodojaponin VI is loaded into the injection syringe.
-
Titration: The Rhodojaponin VI solution is injected in small, precise aliquots into the NSF solution.
-
Heat Measurement: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a compound on the ion channel activity of cells.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the human Cav2.2 channel are cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Eliciting Currents: Depolarizing voltage steps are applied to activate the Cav2.2 channels and elicit inward calcium currents.
-
Compound Application: Rhodojaponin VI is applied to the cells either extracellularly via perfusion or intracellularly via inclusion in the pipette solution.
-
Current Measurement: The amplitude and kinetics of the calcium currents are recorded before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the calcium current by the compound is calculated to determine its functional effect on the channel.
Visualizations
Signaling Pathway of this compound
References
- 1. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 6. C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel inhibitor of N-ethylmaleimide-sensitive factor decreases leukocyte trafficking and peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodojaponin V in the Landscape of Sodium Channel Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rhodojaponin V with other prominent sodium channel modulators. Due to the limited direct experimental data on this compound, this comparison leverages data from its parent class of compounds, the grayanotoxins, and contrasts them with other well-characterized modulators acting at the same neurotoxin binding site 2.
Executive Summary
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. Their modulation by small molecules offers significant therapeutic potential. This compound belongs to the grayanotoxin family of diterpenoid compounds that, along with alkaloids like veratridine and batrachotoxin, are known to act on neurotoxin binding site 2 of VGSCs. These activators typically cause persistent channel activation by inhibiting inactivation, leading to membrane depolarization. This guide will delve into the mechanistic nuances, quantitative comparisons, and experimental methodologies related to these modulators.
Mechanism of Action: Neurotoxin Binding Site 2
This compound and other grayanotoxins, veratridine, and batrachotoxin allosterically modulate VGSC function by binding to neurotoxin receptor site 2. This site is located in the inner pore of the channel, involving the S6 transmembrane segments of domains I and IV.[1][2][3] Binding to this site stabilizes the open state of the channel and disrupts the inactivation process.[1][4]
The primary effects of these modulators include:
-
Inhibition of Inactivation: They prevent the fast inactivation of the sodium channel, leading to a persistent inward sodium current during membrane depolarization.[3][4]
-
Shift in Voltage-Dependence of Activation: The voltage threshold for channel activation is often shifted to more hyperpolarized potentials, causing channels to open at or near the resting membrane potential.[1][5]
While sharing a common binding site, the potency and specific effects on channel gating can vary significantly among these compounds.
Quantitative Comparison of Sodium Channel Modulators
The following table summarizes the available quantitative data for grayanotoxins (as a proxy for this compound) and other site 2 modulators. It is important to note that experimental values can vary depending on the specific sodium channel subtype, cell type, and experimental conditions.
| Parameter | Grayanotoxin | Veratridine | Batrachotoxin (BTX) | Reference |
| Binding Site | Neurotoxin Site 2 | Neurotoxin Site 2 | Neurotoxin Site 2 | [1][3] |
| Primary Effect | Inhibition of inactivation | Inhibition of inactivation, Hyperpolarizing shift in activation | Inhibition of inactivation, Hyperpolarizing shift in activation | [3][4][5] |
| IC50 / EC50 | ~10 µM (Binding affinity for grayanotoxin) | EC50: 9.53 µM (sustained current, Nav1.7); IC50: 18.39 µM (peak current, Nav1.7) | Kd: 1.5 nM (with enhancer) | [5][6] |
| Voltage Shift (Activation) | Hyperpolarizing shift | ~ -6 mV (75 µM on Nav1.7) | Up to -30 mV | [3][5][7] |
| Voltage Shift (Inactivation) | - | ~ -14 mV (75 µM on Nav1.7) | - | [5] |
| Single Channel Conductance | Decreased | Decreased | Decreased | [7][8] |
Note on Rhodojaponin Analogues:
-
Rhodojaponin III: Has been shown to mildly block voltage-gated sodium channels, suggesting an inhibitory component to its action.[9]
-
Rhodojaponin VI: Primarily studied for its indirect inhibitory effect on Cav2.2 calcium channels via interaction with the N-ethylmaleimide-sensitive fusion protein (NSF).[10][11] While it is a grayanotoxin, its direct effects on sodium channels are less characterized.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of Site 2 sodium channel modulators and a typical experimental workflow for their characterization.
Experimental Protocols
The characterization of sodium channel modulators like this compound primarily relies on the whole-cell patch-clamp technique.
Objective:
To determine the effect of this compound on the electrophysiological properties of a specific voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the sodium channel subtype of interest.
-
Cell culture media and reagents.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal recording solutions.
-
This compound and other reference modulators (e.g., Veratridine).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target sodium channel to 60-80% confluency. Dissociate cells using a gentle enzyme-free solution and plate them onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Compensate for cell capacitance and series resistance.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship for Activation: From a holding potential of -120 mV, apply depolarizing steps in 5 or 10 mV increments (e.g., from -100 mV to +60 mV) for a short duration (e.g., 50 ms). Measure the peak inward current at each voltage.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -10 mV) for a longer duration (e.g., 500 ms), followed by a test pulse to a voltage that elicits a maximal sodium current (e.g., -10 mV).
-
Dose-Response: Apply increasing concentrations of this compound while monitoring the peak sodium current elicited by a standard depolarizing pulse.
-
-
Data Analysis:
-
Fit the normalized I-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Fit the normalized steady-state inactivation data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Plot the dose-response data and fit with a Hill equation to determine the IC50 or EC50.
-
Compare the parameters obtained in the presence and absence of the modulator.
-
Conclusion
This compound, as a member of the grayanotoxin family, is a modulator of voltage-gated sodium channels at neurotoxin binding site 2. Its mechanism of action, characterized by the inhibition of channel inactivation, is shared with other potent toxins like veratridine and batrachotoxin. However, the limited specific data for this compound necessitates further direct electrophysiological studies to fully elucidate its potency and subtype selectivity in comparison to these other modulators. The provided protocols offer a framework for such investigations, which are essential for understanding the therapeutic potential of this and related compounds.
References
- 1. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grayanotoxin - Wikipedia [en.wikipedia.org]
- 7. Grayanotoxin-I-modified eel electroplax sodium channels. Correlation with batrachotoxin and veratridine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Rhodojaponin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on Rhodojaponin V and its more extensively studied analogs, Rhodojaponin III and Rhodojaponin VI. While this compound is a known diterpenoid constituent of Rhododendron molle, detailed and validated findings regarding its specific biological activities and mechanisms of action are limited in publicly available literature.[1] In contrast, Rhodojaponin III and VI have been the subject of more focused research, particularly in the fields of nociception and inflammation. This guide summarizes the current understanding of these compounds, presenting available quantitative data, outlining experimental protocols, and visualizing reported signaling pathways to aid researchers in replicating and building upon these findings.
Comparative Analysis of Rhodojaponin Analogs
The following tables summarize the key characteristics and reported biological activities of Rhodojaponin III, V, and VI based on available literature.
Table 1: General Properties and Primary Biological Activities
| Feature | Rhodojaponin III | This compound | Rhodojaponin VI |
| Primary Reported Activity | Antinociceptive, Anti-inflammatory | Toxic constituent | Antinociceptive (Neuropathic Pain) |
| Known Mechanism of Action | Mild blockade of voltage-gated sodium channels; Inhibition of the NIK/NF-κB pathway.[2][3] | Not well-characterized in published literature. | Indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein (NSF).[4][5] |
| Source | Rhododendron molle G. Don | Rhododendron molle G. Don[1] | Rhododendron molle G. Don |
Table 2: Quantitative Data from In Vivo Antinociceptive Studies
| Compound | Model | Effective Dose | Observed Effect | Reference |
| Rhodojaponin III | Acetic acid-induced writhing (mice) | 0.05 mg/kg & 0.10 mg/kg | Significant inhibition of writhing | [3] |
| Formalin test (mice) | 0.05 mg/kg & 0.10 mg/kg | Significant inhibition of licking time | [3] | |
| Chronic Constriction Injury (CCI) model (rats) | 0.30 mg/kg | Improved hyperalgesia | [3] | |
| Rhodojaponin VI | Chronic Constriction Injury (CCI) model (rats) | Not specified in abstract | Alleviated mechanical allodynia and thermal hyperalgesia | [5] |
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Acetic Acid-Induced Writhing Test (for Antinociceptive Activity)
-
Objective: To assess the peripheral analgesic activity of a compound.
-
Animal Model: Male ICR mice (18-22 g).
-
Procedure:
-
Administer the test compound (e.g., Rhodojaponin III at 0.05, 0.10 mg/kg) or vehicle control intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.
-
Immediately after the acetic acid injection, place the mouse in an observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 15-minute period.
-
Analgesic activity is expressed as the percentage inhibition of writhing compared to the vehicle control group.
-
-
Reference: This protocol is a standard method used in studies such as the one evaluating Rhodojaponin III.[3]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To induce a neuropathic pain state in rodents to evaluate the efficacy of potential analgesics.
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve with four chromic gut sutures (4-0) at 1 mm intervals.
-
Close the incision with sutures.
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms (mechanical allodynia and thermal hyperalgesia).
-
Assess pain behaviors using von Frey filaments (for mechanical allodynia) and a plantar test apparatus (for thermal hyperalgesia) before and after drug administration.
-
-
Reference: This surgical procedure is a widely used model for neuropathic pain research.[5]
Western Blot for Signaling Pathway Analysis (NIK/NF-κB)
-
Objective: To determine the expression levels of specific proteins in a signaling pathway.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
Culture HUVECs and treat with the test compound (e.g., Rhodojaponin III) with or without a stimulant (e.g., TNF-α).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., NIK, IKKα, p-IKKα, p52) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reported signaling pathways and a general experimental workflow for investigating these compounds.
Caption: Proposed mechanism of Rhodojaponin III's anti-inflammatory action via inhibition of the NIK/NF-κB pathway.
Caption: Proposed mechanism of Rhodojaponin VI's analgesic action by inhibiting NSF-mediated trafficking of Cav2.2 channels.
Caption: A general experimental workflow for validating the biological findings of novel compounds like this compound.
References
- 1. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Rhodojaponin V and its structurally related grayanane diterpenoids. The information presented is intended to support research and drug development efforts by summarizing available quantitative data, detailing experimental methodologies, and illustrating key toxicological pathways. While quantitative toxicological data for this compound is limited in publicly available literature, this guide draws comparisons with closely related, better-studied compounds to infer its potential toxicological profile.
Executive Summary
Data Presentation: Comparative Toxicity
The following tables summarize the available quantitative toxicological data for this compound's related compounds. It is important to note the absence of specific data for this compound.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Rhodojaponin III | Mouse | Oral | 7.609 mg/kg | [3] |
| Rhodojaponin III | Mouse | Not Specified | 0.271 mg/kg | [4] |
| Rhodojaponin VI | Mouse | Not Specified | Approx. 3x less toxic than Rhodojaponin III | [5] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| Rhodojaponin III | Caco-2 | MTT Assay | Data not quantified, but cytotoxicity observed | [3][6] |
| Rhodojaponin VI | Not Specified | Voltage-gated sodium channel inhibition | > 200 μM | [5] |
Table 3: Qualitative Toxicity Comparison
| Compound | Key Toxicological Findings |
| This compound | Identified as a toxic constituent of Rhododendron molle. High doses may lead to neurotoxicity and cardiotoxicity.[1] |
| Rhodojaponin III | Considered a main toxic component of Rhododendron molle.[5][7][8] Subacute oral administration (≥ 0.375 mg/kg) in rodents may cause leukopenia and abnormal liver function.[5][8] |
| Rhodojaponin VI | Approximately three times less toxic than Rhodojaponin III.[5] |
| Grayanotoxin I | A principal toxic isoform among grayanotoxins.[9] |
| Grayanotoxin II | Less toxic than Grayanotoxin I and III.[2] |
| Grayanotoxin III | A principal toxic isoform among grayanotoxins.[9] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are generalized from standard practices and should be adapted for specific experimental conditions.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect substances that cause chromosomal damage.
-
Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose them to at least three concentrations of the test compound, along with negative and positive controls, for a suitable duration. The treatment should be conducted with and without an exogenous metabolic activation system (S9 mix) to account for the metabolic activation of potential genotoxins.
-
Cell Harvest: After treatment, wash the cells and culture them for a period that allows for the completion of mitosis and the formation of micronuclei.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one mitosis.
-
Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the nuclei and micronuclei.
-
Microscopic Analysis: Score a predetermined number of cells (e.g., 1000-2000) per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Evaluation: Statistically analyze the frequency of micronucleated cells at each concentration compared to the negative control to determine the genotoxic potential of the compound.
Mandatory Visualization
Signaling Pathway of Grayanotoxin-induced Toxicity
Caption: Mechanism of grayanotoxin-induced neurotoxicity and cardiotoxicity.
Experimental Workflow for In Vitro Cytotoxicity and Genotoxicity Testing
Caption: Workflow for in vitro cytotoxicity and genotoxicity screening.
References
- 1. Integrative network pharmacology, metabolomics and gut flora studies reveal mechanisms of action of Rhododendron molle (Blume) G. Don to ameliorate liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genus Rhododendron: an ethnopharmacological and toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Study on the Pharmacological Effects and Mechanism of Rhodojaponin III in Rheumatoid Arthritis [imrpress.com]
- 5. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]
- 9. scholar.lib.vt.edu [scholar.lib.vt.edu]
Safety Operating Guide
Navigating the Safe Disposal of Rhodojaponin V: A Procedural Guide
Core Principles of Rhodojaponin V Disposal
Given the potential hazards associated with this compound, it is imperative to manage its waste stream with the same rigor as other toxic chemicals. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1] Evaporation in a fume hood is also not an acceptable method of disposal.[2][3] The primary route for disposal is through a certified hazardous waste management program.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Classification: Treat all solid and liquid waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][2] It is best practice to segregate halogenated and non-halogenated organic wastes, as well as aqueous and solvent-based wastes.[3]
2. Waste Collection and Container Management:
-
Container Selection: Use a dedicated, leak-proof container made of a material compatible with this compound and any solvents used.[2][4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, screw-on cap.[2][4]
-
Container Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration or quantity of the waste.[1][2] Include the date of waste generation and the name of the principal investigator or laboratory contact.[1] Do not use abbreviations or chemical formulas.[1][2]
-
Filling the Container: Do not overfill the waste container. Leave at least 10-20% of headspace to allow for expansion of vapors and to prevent spills.[2][5] Keep the container closed at all times except when adding waste.[4]
3. Storage of Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[4] This area should be well-ventilated and away from sinks or floor drains.[3]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[4] The secondary container should be able to hold at least 110% of the volume of the primary container.[4]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.[1][4]
-
Provide Necessary Documentation: Be prepared to provide a complete list of the chemical constituents and their concentrations in the waste container.[1][2]
5. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][5] The rinsate must be collected and disposed of as hazardous waste.[3]
-
Disposal of Rinsed Containers: Once triple-rinsed and air-dried in a ventilated area (such as a fume hood), the defaced or removed label container may be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.[3][5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste accumulation should be followed.
| Parameter | Guideline | Source |
| Container Headspace | Leave at least 10-20% empty | [2][5] |
| Secondary Containment Volume | Must hold 110% of primary container volume | [4] |
| Storage Time Limit | Typically 90 days from first addition of waste | [4] |
| Maximum Accumulation | Up to 55 gallons of a single waste stream | [4] |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by environmental health and safety departments of various research institutions and government agencies.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the decision-making process and logical flow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of Rhodojaponin V: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with Rhodojaponin V must adhere to stringent safety protocols due to its potential toxicity. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling, and proper disposal methods to ensure a safe laboratory environment.
Understanding the Risks: Toxicity Profile
This compound belongs to the grayanotoxin family of compounds, which are known for their toxic properties. While specific toxicity data for this compound is limited, data for the closely related and more studied Rhodojaponin III, also a primary toxic component of Rhododendron molle, offers critical insight into the necessary precautions. Oral administration of Rhodojaponin III has demonstrated severe acute toxicity in animal models.[1][2]
| Parameter | Value | Species | Administration Route | Source |
| LD50 (Rhodojaponin III) | 7.609 mg/kg | Mouse | Oral | [1] |
| Intraperitoneal LD50 (Rhodojaponin III) | 400 µg/kg | Mouse | Intraperitoneal | [3] |
Note: One safety data sheet for Rhodojaponin III indicates no classification as a hazardous substance and no irritant effects[3]. However, given the documented toxicity of related compounds, a cautious approach is strongly advised.
Subacute toxicity studies on Rhodojaponin III suggest potential for leukopenia and abnormal liver function, highlighting the risks of long-term or repeated exposure.[2]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table outlines the recommended PPE based on general safety data sheets for toxic solids and related compounds.[4][5][6]
| Body Area | Recommended PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | A full-face or half-mask air-purifying respirator is recommended, especially when handling the powder form to avoid inhalation of dust particles.[7] Ensure a proper fit test has been conducted. |
| Hands | Chemical-resistant Gloves | Wear two pairs of nitrile gloves for enhanced protection.[8] Change gloves immediately if contaminated. |
| Eyes/Face | Safety Goggles and Face Shield | Provide a barrier against splashes and airborne particles. |
| Body | Chemical-resistant Lab Coat or Coverall | A disposable coverall offers more complete protection.[9] Ensure clothing is fully buttoned or zipped. |
| Feet | Closed-toe Shoes and Shoe Covers | Chemical-resistant boots are recommended for larger-scale operations. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a standardized workflow is paramount for minimizing risks during the handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound can pose a significant risk to the environment and public health.
Key Disposal Principles:
-
Do Not Drain Dispose: this compound should never be disposed of down the sink.[4] The NIH Drain Discharge Guide, while providing procedures for approved substances, emphasizes that most chemical waste should be managed by specialized services.[10]
-
Segregate Waste: All waste contaminated with this compound, including unused product, solutions, and disposable PPE, must be collected in designated hazardous waste containers.
-
Consult Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[4]
-
Professional Disposal: Utilize a certified chemical waste management service for the final disposal of this compound waste. Incineration is often the preferred method for the environmentally sound disposal of such toxic compounds.[11]
Understanding the Mechanism: Signaling Pathways of Related Rhodojaponins
To provide a broader context for researchers, it is useful to understand the known mechanisms of action for related compounds. Rhodojaponin VI has been shown to alleviate neuropathic pain by indirectly targeting Cav2.2 channels through the N-ethylmaleimide-sensitive fusion protein (NSF).[12][13] Rhodojaponin III is believed to act by mildly blocking voltage-gated sodium channels.[2][14]
By implementing these comprehensive safety measures, researchers can mitigate the risks associated with handling this compound and ensure a secure laboratory environment for the advancement of scientific discovery.
References
- 1. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nems.nih.gov [nems.nih.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. researchgate.net [researchgate.net]
- 13. Rhodojaponin VI indirectly targets Cav2.2 channels via N-ethylmaleimide-sensitive fusion protein to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
